2-(1H-imidazol-1-yl)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-imidazol-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKBJOSIVSQUBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20948213 | |
| Record name | 2-(1H-Imidazol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25373-49-3 | |
| Record name | Benzonitrile, o-imidazol-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025373493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1H-Imidazol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical and Biological Profile of 2-(1H-imidazol-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical overview of the chemical and biological properties of 2-(1H-imidazol-1-yl)benzonitrile (CAS No. 25373-49-3). It is a heterocyclic aromatic compound featuring a benzonitrile moiety substituted at the ortho position with an imidazole ring. This guide consolidates available data on its physicochemical properties, provides a generalized experimental protocol for its synthesis via N-arylation, and discusses its role as an inhibitor of microsomal drug metabolism. The information is structured to be a valuable resource for professionals in chemical research and drug development.
Core Chemical Properties
This compound is a small molecule with distinct chemical features conferred by its nitrile and imidazole functional groups. These groups influence its polarity, reactivity, and potential for intermolecular interactions.
Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below. This data is essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference(s) |
| CAS Number | 25373-49-3 | [1][2][3][4] |
| Molecular Formula | C₁₀H₇N₃ | [1][2][3] |
| Molecular Weight | 169.18 g/mol | [1][2] |
| Melting Point | 148 °C | [2][4] |
| Boiling Point | 375.7 ± 25.0 °C (Predicted) | [4] |
| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 4.82 ± 0.10 (Predicted) | [4] |
| Appearance | Grey powder | [4] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Synthesis and Experimental Protocols
General Experimental Protocol: Copper-Catalyzed N-Arylation of Imidazole
This protocol describes a representative procedure for the coupling of an aryl halide with imidazole using a copper catalyst.
Materials:
-
2-Bromobenzonitrile (or 2-Iodobenzonitrile)
-
Imidazole
-
Copper(I) Bromide (CuBr) or other suitable copper catalyst
-
A suitable ligand (e.g., a pyridin-2-yl β-ketone)
-
Cesium Carbonate (Cs₂CO₃) or other suitable base
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable high-boiling point aprotic solvent
-
Standard laboratory glassware for inert atmosphere reactions
-
Purification apparatus (e.g., column chromatography system)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (e.g., 2-bromobenzonitrile, 1.0 eq), imidazole (1.2-1.5 eq), copper catalyst (e.g., CuBr, 5 mol%), ligand (10 mol%), and base (e.g., Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add the anhydrous solvent (e.g., DMSO) via syringe.
-
Reaction: Stir the mixture at a specified temperature (typically between 60-120 °C) for a designated time (5-24 hours). Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the base and inorganic salts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Generalized workflow for Ullmann-type synthesis.
Biological Activity and Signaling Pathways
Inhibition of Microsomal Drug Metabolism
This compound is reported to be a potent inhibitor of microsomal drug metabolism[4]. This activity is characteristic of many imidazole-containing compounds, which are known to interact with the Cytochrome P450 (CYP) superfamily of enzymes[5][6]. These enzymes are heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including therapeutic drugs.
The inhibitory mechanism of imidazole derivatives typically involves the coordination of one of the imidazole's nitrogen atoms to the heme iron atom within the active site of the CYP enzyme[7]. This binding can be competitive, preventing the substrate from accessing the active site and thus inhibiting its metabolism.
General Mechanism of Cytochrome P450 Inhibition by Imidazole Compounds
The following diagram illustrates the general mechanism by which an imidazole-containing inhibitor, such as this compound, interacts with a Cytochrome P450 enzyme.
Caption: CYP450 inhibition by imidazole coordination.
Conclusion
This compound is a compound of interest with defined physicochemical properties and significant biological activity as an inhibitor of microsomal enzymes. While specific, detailed synthesis protocols and in-depth mechanistic studies on its biological targets are not extensively documented in public literature, the information provided in this guide offers a foundational understanding for researchers. The generalized synthetic approach and the established mechanism of action for related imidazole compounds provide a strong basis for further investigation and application in drug discovery and development.
References
- 1. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 2. sciforum.net [sciforum.net]
- 3. asianpubs.org [asianpubs.org]
- 4. connectjournals.com [connectjournals.com]
- 5. Mechanism of inhibition of microsomal drug metabolism by imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro inhibition of hepatic microsomal drug metabolism by ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the Chemical Structure of 2-(1H-imidazol-1-yl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the structure elucidation of 2-(1H-imidazol-1-yl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the key identifiers, physicochemical properties, and spectroscopic data essential for its unambiguous characterization. Furthermore, a detailed experimental protocol for its synthesis is provided, alongside an exploration of the known biological activities of structurally related compounds, offering context for its potential applications in drug discovery and development.
Compound Identification and Physicochemical Properties
This compound is a molecule composed of a benzonitrile moiety substituted at the ortho position with a 1H-imidazole ring.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 25373-49-3 | N/A |
| Molecular Formula | C₁₀H₇N₃ | N/A |
| Molecular Weight | 169.18 g/mol | N/A |
| SMILES | N#Cc1ccccc1n1cncc1 | N/A |
Spectroscopic Data for Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental spectra for the 2-isomer are not widely published, the expected spectral characteristics can be inferred from data on its isomers and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the benzonitrile and imidazole rings. The protons on the benzonitrile ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm, with splitting patterns indicative of ortho substitution. The protons of the imidazole ring will also resonate in the aromatic region, with characteristic shifts for the protons at positions 2, 4, and 5.
¹³C NMR: The carbon NMR spectrum will provide evidence for all ten carbon atoms in the molecule. The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the range of δ 115-125 ppm. The carbon atoms of the benzene and imidazole rings will appear in the aromatic region (δ 110-150 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit a sharp, strong absorption band characteristic of the nitrile group (C≡N) stretching vibration, typically appearing around 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometric analysis will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 169.18 g/mol .
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through a copper-catalyzed N-arylation reaction, a common method for forming C-N bonds between an aryl halide and a nitrogen-containing heterocycle.
Reaction: Ullmann Condensation
Reactants:
-
2-Bromobenzonitrile
-
Imidazole
-
Copper(I) iodide (CuI) as the catalyst
-
A ligand, such as 1,10-phenanthroline or L-proline
-
A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
A high-boiling point solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vessel, add 2-bromobenzonitrile (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), the chosen ligand (0.2 eq), and potassium carbonate (2.0 eq).
-
Add the solvent (e.g., DMF) to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 110 to 150 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited in publicly available literature, the imidazole and benzonitrile moieties are present in numerous biologically active compounds. This suggests potential avenues for research into the pharmacological profile of this molecule.
Imidazole Derivatives:
-
Antimicrobial Activity: Imidazole-containing compounds are known to exhibit a broad spectrum of antimicrobial effects.[1]
-
Antiproliferative Effects: Various imidazole derivatives have been shown to inhibit the growth of cancer cells.[1]
Benzimidazole Derivatives (Structurally related):
-
Enzyme Inhibition: Benzimidazole scaffolds are found in inhibitors of various enzymes, including:
-
Cytotoxicity: Certain benzimidazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5]
Benzonitrile Derivatives:
-
Enzyme Inhibition: Benzonitrile-containing molecules have been developed as inhibitors of various kinases.
-
Antiviral Activity: Some benzonitrile derivatives have shown potential as antiviral agents.
Given these precedents, this compound could be a candidate for screening in assays related to cancer, infectious diseases, and other conditions where the aforementioned targets are relevant.
Hypothetical Signaling Pathway Involvement:
Caption: Potential inhibitory actions and downstream effects.
Conclusion
The structure of this compound can be confidently elucidated through a combination of NMR, IR, and MS analysis. Its synthesis is accessible via established copper-catalyzed N-arylation methods. While direct biological data is scarce, the presence of the imidazole and benzonitrile pharmacophores suggests that this compound warrants investigation for a range of potential therapeutic applications, particularly in oncology and infectious diseases. This guide provides the foundational chemical and contextual information necessary for researchers to undertake further studies on this promising molecule.
References
- 1. 2-(1H-imidazol-1-yl)acetonitrile | Heterocyclic Building Block [benchchem.com]
- 2. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Need to focus on inhibitory activity of benzimidazole analogues against indolamine 2,3-dioxygenase-1 (IDO-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(1H-imidazol-1-yl)benzonitrile (CAS Number: 25373-49-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-imidazol-1-yl)benzonitrile is a heterocyclic organic compound featuring a benzonitrile moiety substituted with an imidazole ring at the ortho position. This unique arrangement of a cyano group and an imidazole ring on a benzene scaffold makes it a molecule of significant interest in medicinal chemistry and materials science. The imidazole ring is a well-known pharmacophore present in numerous biologically active compounds, while the benzonitrile group can participate in various chemical transformations and interactions. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, synthesis, and potential biological activities, presented in a format tailored for researchers and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various experimental and biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 25373-49-3 | [1] |
| Molecular Formula | C₁₀H₇N₃ | [1] |
| Molecular Weight | 169.18 g/mol | [1] |
| Melting Point | 148 - 151 °C | [2] |
| Boiling Point (Predicted) | 375.7 ± 25.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.13 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 4.82 ± 0.10 | [3] |
| LogP (Predicted) | 1.74398 | [4] |
| Topological Polar Surface Area (TPSA) | 41.61 Ų | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 1 | [4] |
Synthesis
The synthesis of this compound can be conceptually approached through a copper-catalyzed N-arylation reaction, commonly known as the Ullmann condensation or Ullmann coupling. This reaction involves the formation of a carbon-nitrogen bond between an aryl halide and a nitrogen-containing compound, in this case, imidazole.
Experimental Protocol: Conceptual Ullmann-type Synthesis
Reaction Scheme:
A conceptual synthetic route.
Materials:
-
2-Fluorobenzonitrile or 2-Chlorobenzonitrile
-
Imidazole
-
Copper(I) iodide (CuI) or other copper catalyst
-
A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
A high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
An inert gas atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2-fluorobenzonitrile (1.0 eq), imidazole (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (e.g., 10 mol%).
-
Add anhydrous DMF as the solvent.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to a temperature typically ranging from 120 to 150 °C, and stir for a period of 12 to 24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Note: This is a generalized protocol and the specific reaction conditions, including the choice of catalyst, base, solvent, and temperature, may require optimization for optimal yield and purity.
Spectroscopic Data
At present, experimentally determined NMR, IR, and mass spectra for this compound are not available in the public domain. However, based on the known spectral data of related benzonitrile and imidazole compounds, the expected spectral features can be predicted.[5][6][7][8][9][10][11][12]
-
¹H NMR: The spectrum is expected to show signals corresponding to the protons of the benzonitrile ring and the imidazole ring. The protons on the benzonitrile ring would likely appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The protons of the imidazole ring would also resonate in the aromatic region, with distinct chemical shifts for the protons at positions 2, 4, and 5.
-
¹³C NMR: The spectrum would display characteristic signals for the carbon atoms of the benzonitrile and imidazole rings. The nitrile carbon (C≡N) is expected to have a chemical shift in the range of δ 115-120 ppm.
-
FT-IR: A strong, sharp absorption band characteristic of the nitrile group (C≡N stretch) is expected to be observed in the region of 2220-2240 cm⁻¹. Other bands corresponding to C-H and C=C stretching of the aromatic rings would also be present.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (169.18 g/mol ).
Potential Biological Activities and Drug Development Applications
While no specific biological studies have been published for this compound, the imidazole and benzonitrile moieties are present in many compounds with significant pharmacological activities. This suggests that the title compound could be a valuable scaffold for the development of new therapeutic agents.
Anticancer Potential
Imidazole derivatives have been extensively investigated as anticancer agents.[13][14] One of the key mechanisms of action for some imidazole-containing drugs is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[15] Overexpression or mutation of EGFR is implicated in the progression of various cancers.[16] Imidazole-based compounds can act as ATP-competitive inhibitors, blocking the downstream signaling pathways that promote cell proliferation and survival.[17]
Conceptual EGFR Inhibition Pathway.
Antifungal Activity
Azole compounds, which include imidazoles, are a major class of antifungal agents.[18] Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[19][20] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts the integrity of the cell membrane, leading to fungal cell death. Given its imidazole core, this compound could potentially exhibit antifungal activity through a similar mechanism.
Conceptual CYP51 Inhibition Pathway.
Experimental Protocols for Biological Assays
For researchers interested in evaluating the biological activity of this compound, the following are generalized protocols for in vitro anticancer and antifungal assays.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxicity of a compound against cancer cell lines.[21]
Workflow:
MTT Assay Workflow.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a suitable density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
In Vitro Antifungal Susceptibility Assay (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.[3]
Workflow:
Antifungal Susceptibility Assay Workflow.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial twofold dilutions in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in sterile saline or water, adjusted to a specific turbidity.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density.
Conclusion
This compound is a compound with a chemical structure that suggests potential for significant biological activity, particularly in the areas of oncology and mycology. While specific experimental data for this compound is currently limited, this guide provides a comprehensive summary of its known physicochemical properties and outlines conceptual synthetic and experimental protocols based on related compounds and established methodologies. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related imidazole derivatives. Further investigation into the synthesis, spectroscopic characterization, and biological evaluation of this compound is warranted to fully elucidate its properties and potential applications.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. rsc.org [rsc.org]
- 6. hmdb.ca [hmdb.ca]
- 7. Benzonitrile, p-imidazol-1-yl- | C10H7N3 | CID 135744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]
- 9. bmse000284 Benzonitrile at BMRB [bmrb.io]
- 10. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 11. Imidazole(288-32-4) 13C NMR [m.chemicalbook.com]
- 12. Imidazole(288-32-4) 1H NMR [m.chemicalbook.com]
- 13. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Small-Molecule Inhibitors Targeting Sterol 14α-Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijirt.org [ijirt.org]
Spectroscopic and Synthetic Profile of 2-(1H-imidazol-1-yl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the compound 2-(1H-imidazol-1-yl)benzonitrile (CAS No: 25373-49-3)[1]. The document details expected spectroscopic data based on established principles and data from analogous structures, outlines detailed experimental protocols for its synthesis and characterization, and presents a visual workflow for these processes. This guide is intended to support research and development activities involving this and structurally related molecules.
Spectroscopic Data
While specific experimental spectra for this compound are not widely published, the following tables summarize the expected quantitative data based on the analysis of its constituent functional groups (benzonitrile and imidazole) and data from isomeric analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.80 - 7.75 | d | 1H | Benzonitrile H6 |
| ~7.70 - 7.65 | t | 1H | Benzonitrile H4 |
| ~7.60 | s | 1H | Imidazole H2 |
| ~7.50 - 7.45 | t | 1H | Benzonitrile H5 |
| ~7.40 - 7.35 | d | 1H | Benzonitrile H3 |
| ~7.25 | t | 1H | Imidazole H5 |
| ~7.15 | t | 1H | Imidazole H4 |
Note: Predicted shifts are based on known values for benzonitrile and imidazole, with adjustments for the ortho-substitution pattern. Protons on the benzonitrile ring are expected to be in the 7.3-7.8 ppm range, while imidazole protons typically appear between 7.0-8.0 ppm.[2][3]
Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~138.0 | Imidazole C2 |
| ~134.5 | Benzonitrile C1 |
| ~134.0 | Benzonitrile C6 |
| ~133.5 | Benzonitrile C4 |
| ~130.0 | Imidazole C4 |
| ~129.0 | Benzonitrile C5 |
| ~128.0 | Benzonitrile C3 |
| ~118.0 | Imidazole C5 |
| ~117.0 | Nitrile (C≡N) |
| ~112.5 | Benzonitrile C2 |
Note: The nitrile carbon signal is typically observed around 115-125 ppm. Aromatic carbons resonate in the 110-140 ppm range.[4][5]
Infrared (FTIR) Spectroscopy
Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| ~3150 - 3100 | C-H (aromatic, imidazole) | Medium |
| ~3080 - 3030 | C-H (aromatic, benzene) | Medium |
| ~2230 - 2220 | C≡N (nitrile) | Strong, Sharp |
| ~1600, ~1480 | C=C (aromatic ring stretch) | Medium-Strong |
| ~1510, ~1450 | C=N (imidazole ring stretch) | Medium-Strong |
Note: The most characteristic peak is the strong, sharp nitrile stretch around 2225 cm⁻¹. Data for the analogous para-isomer shows a strong nitrile peak at 2229 cm⁻¹.[6][7][8]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| Technique | Ion Mode | m/z | Assignment |
|---|---|---|---|
| ESI-MS | Positive | 170.071 | [M+H]⁺ |
| 192.053 | [M+Na]⁺ |
| HRMS (Calculated) | | 169.0640 | [M] |
Note: The molecular formula is C₁₀H₇N₃, with a monoisotopic mass of 169.0640 g/mol . Electrospray ionization (ESI) would likely produce a protonated molecule [M+H]⁺ as the base peak.[9][10]
Experimental Protocols
The following sections detail generalized but robust protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol: Ullmann Condensation
This protocol describes a copper-catalyzed Ullmann-type C-N cross-coupling reaction, a standard method for synthesizing N-aryl imidazoles.[11][12]
-
Reagent Preparation : In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 2-chlorobenzonitrile (1.0 eq.), imidazole (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition : Add anhydrous dimethylformamide (DMF) to the vessel to achieve a suitable concentration (e.g., 0.5 M).
-
Reaction : Heat the mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine to remove DMF and inorganic salts.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Spectroscopic Analysis Protocols
NMR Spectroscopy Protocol [6][13]
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition : Acquire spectra using a standard single-pulse experiment. Typical parameters include a 90° pulse angle, an acquisition time of 3-4 seconds, a relaxation delay of 2 seconds, and averaging 16-64 scans.
-
¹³C NMR Acquisition : Acquire proton-decoupled spectra. Use a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise for all carbon signals.
FTIR Spectroscopy Protocol [14][15]
-
Sample Preparation : For solid samples, prepare a potassium bromide (KBr) pellet by mixing a small amount of the compound (~1 mg) with spectroscopic grade KBr (~100 mg) and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.
-
Instrumentation : Use a standard FTIR spectrometer.
-
Data Acquisition : Collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol [16][17]
-
Sample Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this solution to 1-10 µg/mL with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid to promote protonation).
-
Instrumentation : Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Data Acquisition : Infuse the sample solution into the ESI source. Acquire spectra in positive ion mode over a relevant m/z range (e.g., 100-500 amu).
-
Analysis : Identify the molecular ion peak (e.g., [M+H]⁺) and any other significant adducts (e.g., [M+Na]⁺). For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion and analyzing its fragmentation pattern.
Visualized Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Caption: Synthesis and purification workflow for this compound.
References
- 1. 25373-49-3|this compound|BLD Pharm [bldpharm.com]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. mdpi.com [mdpi.com]
- 5. dsc.duq.edu [dsc.duq.edu]
- 6. benchchem.com [benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synarchive.com [synarchive.com]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. arar.sci.am [arar.sci.am]
- 15. researchgate.net [researchgate.net]
- 16. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-(1H-imidazol-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2-(1H-imidazol-1-yl)benzonitrile, a heterocyclic aromatic compound. The document covers its chemical identity, physicochemical properties, a proposed synthesis protocol, and a discussion of its potential biological activities based on related structures. This information is intended to serve as a foundational resource for professionals in research and drug development.
Chemical Identity and Nomenclature
This compound is a molecule composed of a benzonitrile core substituted at the ortho position with a 1H-imidazol-1-yl group. Its chemical identity is defined by the following identifiers.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 25373-49-3 |
| Molecular Formula | C₁₀H₇N₃ |
| Molecular Weight | 169.18 g/mol |
While a comprehensive list of synonyms is not extensively documented, it may be referred to by its CAS number or systematic name in literature and chemical catalogs.
Physicochemical Properties
Table 2.1: Computed Physicochemical Properties for this compound (Note: These are theoretical values and await experimental validation.)
| Property | Value |
| Topological Polar Surface Area (TPSA) | 41.6 Ų |
| XLogP3-AA (Lipophilicity) | 1.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
Table 2.2: Experimental and Computed Properties for 4-(1H-imidazol-1-yl)benzonitrile (CAS: 25372-03-6) for Comparison
| Property | Value | Source |
| Melting Point | 151-153 °C | Experimental[1] |
| Boiling Point (Predicted) | 358.1 ± 25.0 °C at 760 mmHg | Predicted[1] |
| Solubility | Good solubility in methanol; moderate in DMSO and DMF. | Experimental[1] |
Synthesis Methodology
A specific, peer-reviewed synthesis protocol for this compound is not extensively detailed in the available literature. However, its synthesis can be logically achieved through established organic chemistry reactions, primarily via Nucleophilic Aromatic Substitution (SNAr) or an Ullmann-type condensation. The SNAr pathway is a common method for coupling N-heterocycles to activated aryl halides.[2][3][4]
Proposed Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This proposed method is based on the reaction of imidazole with an activated benzonitrile, such as 2-fluorobenzonitrile. The fluorine atom is a good leaving group for SNAr reactions, and the electron-withdrawing nature of the nitrile group activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.[3]
Reaction Scheme: 2-Fluorobenzonitrile + Imidazole → this compound + HF
Materials:
-
2-Fluorobenzonitrile (1 equivalent)
-
Imidazole (1.2 equivalents)
-
Potassium Carbonate (K₂CO₃) (2 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to dissolve the reagents.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-fluorobenzonitrile (1.0 eq) to the reaction mixture.
-
Heat the mixture to 100-120 °C and maintain this temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and stir.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Potential Biological Activity and Applications
While no specific biological studies have been published for this compound, the core moieties—imidazole and benzonitrile—are present in numerous biologically active compounds. This suggests that the title compound could be a valuable scaffold for medicinal chemistry research.
-
Imidazole Derivatives: The imidazole ring is a crucial component of many pharmaceuticals and biologically active molecules. It is known to exhibit a wide range of activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. Its presence in the amino acid histidine makes it fundamental to many biological processes.[5]
-
Benzonitrile Derivatives: The benzonitrile group is a common feature in medicinal chemistry, often acting as a bioisostere for other functional groups. Compounds containing a benzonitrile moiety have been investigated as kinase inhibitors, antiviral agents, and for other therapeutic applications.[5]
Given the established activities of these parent structures, this compound may serve as a building block or lead compound for developing novel therapeutic agents. The logical diagram below illustrates the potential research avenues for this compound based on the known pharmacology of its constituent parts.
Conclusion
This compound is a well-defined chemical entity with potential applications in medicinal chemistry and materials science. While specific experimental data regarding its physicochemical properties and biological functions are sparse, its synthesis is feasible through established chemical routes like Nucleophilic Aromatic Substitution. The presence of both the imidazole and benzonitrile pharmacophores suggests that this compound is a promising candidate for future investigation as a scaffold for the development of novel therapeutic agents. Further research is warranted to fully characterize its properties and explore its potential in drug discovery.
References
- 1. Buy 4-(1H-imidazol-1-yl)benzonitrile | 25372-03-6 [smolecule.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
Physical and chemical characteristics of 2-(1H-imidazol-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-(1H-imidazol-1-yl)benzonitrile. Due to the limited availability of experimental data for this specific isomer, this document also includes comparative data for the related isomers, 4-(1H-imidazol-1-yl)benzonitrile and 2-(1H-imidazol-2-yl)benzonitrile, to offer a predictive context for its properties. The guide covers molecular structure, physicochemical properties, spectral data, and general synthetic methodologies. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and materials science involving imidazole-based compounds.
Introduction
This compound is a heterocyclic aromatic compound featuring a benzonitrile moiety substituted with an imidazole ring at the ortho position. The imidazole ring is a critical pharmacophore in numerous biologically active molecules, and the nitrile group is a versatile functional group in organic synthesis. The unique juxtaposition of these two functionalities in the ortho position suggests potential for novel applications in medicinal chemistry and materials science, particularly as a ligand in coordination chemistry or as a precursor for more complex heterocyclic systems. This guide aims to consolidate the available information on this compound and provide a basis for future research.
Molecular Structure and Identifiers
The molecular structure of this compound consists of an imidazole ring attached to a benzene ring at position 2, with a nitrile group also at an adjacent position on the benzene ring.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 25373-49-3[1] |
| Molecular Formula | C₁₀H₇N₃ |
| Molecular Weight | 169.18 g/mol |
| SMILES | N#Cc1cccc(n2cncn2)c1 |
Physicochemical Properties
Detailed experimental data for the physical properties of this compound are not widely available in the public domain. However, we can infer some properties based on its structure and by comparing it with its isomers. The data for the well-characterized 4-(1H-imidazol-1-yl)benzonitrile is provided for comparison.
| Property | This compound (Predicted/Inferred) | 4-(1H-imidazol-1-yl)benzonitrile (Experimental) |
| Melting Point | Data not available | 151-153 °C[2] |
| Boiling Point | Data not available | 358.1±25.0 °C (Predicted)[2] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, DMSO, and DMF. | Soluble in Methanol[2] |
| pKa | Data not available | 4.85±0.10 (Predicted)[2] |
| LogP | Data not available | 1.74 (Predicted) |
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to show distinct signals for the protons of the benzonitrile and imidazole rings. The aromatic protons of the benzonitrile ring will likely appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The protons on the imidazole ring are also expected in the aromatic region, with the proton at the C2 position of the imidazole ring typically appearing as the most downfield singlet.
For comparison, the ¹H NMR data for 4-(1H-imidazol-1-yl)benzonitrile in DMSO-d₆ is as follows: δ 8.48 (s, 1H), 8.00 (d, J = 8.3 Hz, 2H), 7.86 (d, J = 8.8 Hz, 3H), 7.16 (s, 1H).[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework. The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the range of 115-120 ppm. The carbon atoms of the benzene and imidazole rings will appear in the aromatic region (δ 110-150 ppm).
For comparison, the ¹³C NMR data for 4-(1H-imidazol-1-yl)benzonitrile in DMSO-d₆ is as follows: δ 140.1, 136.5, 134.5, 131.0, 120.8, 119.1, 118.5, 110.0.[3]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
The mass spectrum of this compound should show a molecular ion peak (M⁺) corresponding to its molecular weight of 169.18 g/mol .
Experimental Protocols: Synthesis
General Protocol for Ullmann Condensation
This method involves the coupling of an aryl halide with imidazole using a copper catalyst.
Materials:
-
2-Fluorobenzonitrile or 2-Chlorobenzonitrile
-
Imidazole
-
Copper(I) iodide (CuI) or other copper catalyst
-
A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
A high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2-fluorobenzonitrile (1.0 eq), imidazole (1.2-1.5 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature between 100-150 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Logical Workflow for Ullmann Condensation:
Caption: General workflow for the synthesis of this compound via Ullmann condensation.
Reactivity and Stability
-
Stability: The compound is expected to be a stable crystalline solid under standard laboratory conditions.
-
Reactivity: The nitrile group can undergo hydrolysis to form a carboxylic acid or be reduced to an amine. The imidazole ring can act as a ligand for metal ions and can be alkylated at the N3 position. The aromatic system can undergo further substitution reactions, although the existing substituents will direct the position of new groups.
Potential Applications and Signaling Pathways
While no specific biological activities or interactions with signaling pathways have been reported for this compound, its structural motifs suggest potential areas of investigation. Imidazole-containing compounds are known to act as inhibitors for various enzymes, including kinases and metalloproteinases. The benzonitrile moiety can participate in hydrogen bonding and other interactions within protein binding pockets.
Future research could explore the potential of this molecule as:
-
A scaffold for the development of novel enzyme inhibitors.
-
A ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.
-
An intermediate in the synthesis of more complex, fused heterocyclic systems.
Due to the absence of experimental data, no signaling pathway diagrams can be provided at this time.
Conclusion
This compound is a compound of significant interest for which detailed experimental characterization is currently lacking in publicly accessible literature. This guide has provided the known identifiers and a predictive overview of its physicochemical and spectral properties based on established chemical principles and comparison with its isomers. The outlined synthetic protocol offers a viable route for its preparation, which should enable further investigation into its chemical and biological properties. It is hoped that this document will serve as a valuable starting point for researchers interested in exploring the potential of this and related molecules.
References
An In-depth Technical Guide to 2-(1H-imidazol-1-yl)benzonitrile: Synthesis, Characterization, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1H-imidazol-1-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile moiety substituted with an imidazole ring at the ortho position. This arrangement of aromatic and heterocyclic rings presents a unique scaffold for potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and theoretical biological activity of this compound. While specific experimental data on its biological effects are not extensively documented in publicly available literature, this guide extrapolates potential activities based on the known pharmacology of related imidazole-containing compounds. Detailed experimental protocols for its synthesis via Ullmann condensation, characterization data, and visualizations of relevant biological pathways are presented to facilitate further research and development.
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged scaffold in drug design.[1] The nitrile group, on the other hand, is a versatile functional group that can act as a bioisostere for other functionalities and participate in various chemical transformations. The combination of these two moieties in this compound creates a molecule with potential for diverse biological interactions.
While the history of the specific discovery of this compound is not well-documented in peer-reviewed literature, its synthesis falls under the well-established category of N-arylation of imidazoles. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has been a foundational method for the formation of aryl-nitrogen bonds for over a century and is the most probable route for its initial and subsequent syntheses.[3][4]
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the Ullmann condensation reaction between 2-halobenzonitrile (typically 2-bromobenzonitrile or 2-iodobenzonitrile) and imidazole. This copper-catalyzed N-arylation reaction provides a direct method for the formation of the C-N bond between the benzene and imidazole rings.[3][4][5]
General Experimental Protocol for Ullmann Condensation
This protocol is a generalized procedure based on established methods for the N-arylation of imidazoles.[3][5]
Materials:
-
2-Bromobenzonitrile
-
Imidazole
-
Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromobenzonitrile (1.0 eq), imidazole (1.2-2.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Table 1: Representative Reaction Parameters for Ullmann Condensation
| Parameter | Value |
| Reactants | 2-Bromobenzonitrile, Imidazole |
| Catalyst | Copper(I) Iodide (CuI) |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 120-140 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | Moderate to good |
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Aromatic protons of the benzonitrile ring (4H, complex multiplet). Protons of the imidazole ring (3H, distinct singlets or doublets). |
| ¹³C NMR | Signals corresponding to the quaternary carbon of the nitrile group (~115-120 ppm). Aromatic carbons of the benzonitrile ring (~120-140 ppm). Carbons of the imidazole ring (~117-138 ppm). |
| IR (Infrared) | Characteristic C≡N stretching vibration around 2220-2240 cm⁻¹. C-H stretching of aromatic rings (~3000-3100 cm⁻¹). C=C and C=N stretching vibrations in the aromatic and imidazole rings (~1400-1600 cm⁻¹). |
| MS (Mass Spec) | Molecular ion peak (M⁺) corresponding to the molecular weight of C₁₀H₇N₃ (169.18 g/mol ). |
Potential Biological Activity and Signaling Pathways
Although specific biological data for this compound is limited, the broader class of N-aryl imidazoles exhibits a wide range of pharmacological activities.[1][2][8] These activities often stem from the ability of the imidazole scaffold to interact with key biological targets such as enzymes and receptors.
Potential as an Anticancer Agent
Many imidazole-containing compounds have demonstrated potent anticancer activity by targeting various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][8][9]
-
Tyrosine Kinase Inhibition: N-aryl imidazoles are known to inhibit receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and FGFR, which are often overexpressed or mutated in various cancers.[9] Inhibition of these kinases can block downstream signaling pathways like the PI3K/Akt/mTOR and MAPK pathways, leading to reduced cell growth and apoptosis.
References
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally occurring and synthetic imidazoles: their chemistry and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Theoretical and Computational Investigation of 2-(1H-imidazol-1-yl)benzonitrile: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fusion of imidazole and benzonitrile moieties in 2-(1H-imidazol-1-yl)benzonitrile presents a molecule of significant interest for medicinal chemistry and materials science. The imidazole ring is a well-known pharmacophore present in numerous biologically active compounds, while the benzonitrile group can participate in various chemical interactions and is a key component in many functional materials.[1][2][3] Theoretical studies provide a powerful, non-experimental avenue to elucidate the structural, electronic, and spectroscopic properties of such novel compounds, offering insights that can guide synthesis and application.[4]
This whitepaper outlines a comprehensive theoretical study of this compound using Density Functional Theory (DFT), a widely used quantum chemical method for investigating the properties of molecules.[5]
Proposed Computational Methodology
The following section details a robust computational protocol for the theoretical investigation of this compound, based on methodologies applied to similar molecular systems.[4][5]
Geometrical Optimization and Vibrational Frequency Analysis
The initial step involves the optimization of the molecular geometry to find the most stable conformation. This is typically achieved using DFT with a suitable functional and basis set. A subsequent frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Experimental Protocol:
-
Software: Gaussian 09 or a similar quantum chemistry software package.[5]
-
Method: Density Functional Theory (DFT) with the B3LYP functional.[5]
-
Basis Set: 6-311++G(d,p) or a similar split-valence basis set with polarization and diffuse functions.[4]
-
Procedure:
-
The initial structure of this compound is drawn using a molecular editor and pre-optimized using a lower level of theory (e.g., PM6).
-
The structure is then fully optimized in the gas phase using the specified DFT method and basis set.
-
A vibrational frequency calculation is performed at the same level of theory to verify the nature of the stationary point and to obtain the theoretical vibrational spectra (IR and Raman).
-
Electronic Properties and Frontier Molecular Orbital Analysis
Understanding the electronic properties is key to predicting the reactivity and potential applications of the molecule. This involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the calculation of various electronic descriptors.
Experimental Protocol:
-
Software: Gaussian 09 or similar.
-
Method: The analysis is performed on the optimized geometry obtained in the previous step.
-
Calculations:
-
HOMO-LUMO Energies: The energies of the HOMO and LUMO are obtained from the output of the optimization calculation. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity.
-
Mulliken Atomic Charges: These are calculated to understand the charge distribution within the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack.
-
Predicted Data and Analysis (Illustrative Examples)
The following tables present example quantitative data based on published studies of similar molecules. These are intended to illustrate the expected format and type of results from a theoretical study of this compound.
Optimized Geometrical Parameters
Data in this table is hypothetical and for illustrative purposes.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (phenyl) | ~1.39 Å |
| C-N (imidazole) | ~1.38 Å | |
| C≡N (nitrile) | ~1.15 Å | |
| Bond Angle | C-C-C (phenyl) | ~120° |
| C-N-C (imidazole) | ~108° | |
| Dihedral Angle | Phenyl-Imidazole | TBD |
Calculated Vibrational Frequencies
Data in this table is hypothetical and for illustrative purposes, based on characteristic frequencies of functional groups.
| Vibrational Mode | Functional Group | Calculated Frequency (cm-1) |
| C-H stretch (aromatic) | Phenyl, Imidazole | 3100-3000 |
| C≡N stretch | Nitrile | ~2230 |
| C=C stretch (aromatic) | Phenyl, Imidazole | 1600-1450 |
| C-N stretch | Imidazole | 1350-1250 |
Electronic Properties
Data in this table is hypothetical and based on typical values for organic molecules.
| Property | Calculated Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Visualizations
The following diagrams illustrate the proposed computational workflow and key concepts in the theoretical analysis of this compound.
Caption: A generalized workflow for the theoretical study of this compound.
Caption: Diagram illustrating the HOMO-LUMO energy gap and its significance.
Conclusion
This technical guide provides a comprehensive framework for conducting theoretical studies on this compound. By employing the detailed computational protocols, researchers can gain valuable insights into the structural, vibrational, and electronic properties of this promising molecule. The resulting data will be instrumental in guiding future experimental work, including synthesis, characterization, and evaluation for potential applications in drug development and materials science. The methodologies outlined, while based on studies of related compounds, are robust and widely accepted in the field of computational chemistry, ensuring a high degree of confidence in the predicted results.
References
- 1. 2D and 3D QSAR Analysis of Imidazole Derivatives as Heme Oxygenase Inhibitor | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 2. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(1H-Benzimidazol-2-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijstr.org [ijstr.org]
- 5. op.niscpr.res.in [op.niscpr.res.in]
Quantum Chemical Blueprint for 2-(1H-imidazol-1-yl)benzonitrile: A Technical Guide
For Immediate Release
A Theoretical Exploration of a Promising Scaffold: Quantum Chemical Calculations for 2-(1H-imidazol-1-yl)benzonitrile
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of this compound. This molecule, featuring a benzonitrile moiety linked to an imidazole ring, is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and coordination properties associated with its constituent functional groups.
This document serves as a blueprint for the theoretical investigation of this compound, outlining the standard computational protocols and the expected nature of the results. The quantitative data presented herein are illustrative, based on typical values for similar molecular structures found in the literature, as a dedicated computational study for this specific molecule is not yet publicly available. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry methods to the study of novel heterocyclic compounds.
Molecular Structure and Optimization
The initial step in the quantum chemical analysis of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation and steric properties.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths (Å) | C-C (Benzene Ring) | ~1.39 - 1.41 |
| C-N (Imidazole Ring) | ~1.32 - 1.38 | |
| C-C≡N | ~1.45 | |
| C≡N | ~1.16 | |
| C-N (Linker) | ~1.43 | |
| Bond Angles (°) | C-C-C (Benzene Ring) | ~120 |
| C-N-C (Imidazole Ring) | ~108 - 110 | |
| C-C-C≡N | ~178 | |
| Dihedral Angles (°) | Torsion (Benzene-Imidazole) | Varies (determines planarity) |
Vibrational Analysis
Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. This theoretical spectrum can be compared with experimental data to validate the computational model.
Table 2: Selected Vibrational Frequencies and Assignments (Illustrative)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| 1 | ~3100 | Medium | Low | C-H stretch (aromatic) |
| 2 | ~2230 | High | High | C≡N stretch (nitrile) |
| 3 | ~1600 | High | Medium | C=C stretch (aromatic) |
| 4 | ~1450 | Medium | Medium | C=N stretch (imidazole) |
| 5 | ~800 | High | Low | C-H out-of-plane bend |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.
Table 3: Frontier Molecular Orbital Properties (Illustrative)
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Energy Gap (ΔE) | 5.3 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides insights into the intramolecular charge transfer (ICT) and hyperconjugative interactions within the molecule. By examining the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, NBO analysis can quantify the stability arising from these interactions. This is particularly useful for understanding the electronic communication between the benzonitrile and imidazole rings.
Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Illustrative)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π(C1-C2) | π(C3-C4) | ~20 | π → π (Benzene ring delocalization) |
| LP(N) | π(C=C) | ~15 | Lone pair → π (Imidazole delocalization) |
| π(C=N) | σ(C-C) | ~5 | π → σ (Hyperconjugation) |
Experimental Protocols
The theoretical data presented in this guide are typically generated using the following computational methodology:
Software: Gaussian 09 or a similar quantum chemistry software package.
Method: Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for organic molecules.
Basis Set: The 6-311++G(d,p) basis set is a flexible, split-valence basis set that includes diffuse functions (++) to describe anions and excited states, as well as polarization functions (d,p) to accurately model the shape of the electron density.
Geometry Optimization: The geometry of this compound is optimized without any symmetry constraints. The optimization is considered complete when the forces on the atoms and the displacement for the next geometry step are close to zero.
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory as the geometry optimization to confirm the nature of the stationary point and to obtain the theoretical vibrational spectra.
FMO and NBO Analysis: The energies of the frontier molecular orbitals and the NBO analysis are performed on the optimized geometry using the same DFT method and basis set.
Visualizations
Computational Workflow
Caption: A flowchart illustrating the typical computational workflow for quantum chemical calculations.
Relationship between Calculated Properties and Molecular Characteristics
Caption: Logical relationships between calculated quantum chemical properties and interpreted molecular characteristics.
Conclusion
This technical guide outlines a robust theoretical framework for the comprehensive quantum chemical characterization of this compound. The methodologies and illustrative data presented herein provide a solid foundation for future computational and experimental investigations of this promising molecule. Such studies are invaluable for rational drug design and the development of novel materials, enabling a deeper understanding of structure-property relationships at the molecular level.
An In-depth Technical Guide to the Isomers of Imidazolylbenzonitrile and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of imidazolylbenzonitrile, focusing on their synthesis, physicochemical properties, and potential biological activities. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, materials science, and organic synthesis.
Introduction
Imidazolylbenzonitriles are a class of organic compounds characterized by a benzonitrile moiety substituted with an imidazole ring. The position of the imidazole ring on the benzonitrile core gives rise to three constitutional isomers: 2-(1H-imidazol-1-yl)benzonitrile, 3-(1H-imidazol-1-yl)benzonitrile, and 4-(1H-imidazol-1-yl)benzonitrile. These isomers exhibit distinct physicochemical and biological properties due to the differential electronic effects and steric hindrance imparted by the placement of the imidazole group. The unique structural features of these molecules, combining the versatile imidazole scaffold with the reactive benzonitrile group, make them attractive candidates for investigation in medicinal chemistry and materials science. Imidazole-containing compounds are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Physicochemical Properties
The physicochemical properties of the imidazolylbenzonitrile isomers are crucial for their handling, formulation, and biological activity. While comprehensive experimental data is most readily available for the 4-isomer, the predicted properties of the 2- and 3-isomers are also presented for comparison.
| Property | This compound | 3-(1H-imidazol-1-yl)benzonitrile | 4-(1H-imidazol-1-yl)benzonitrile |
| Molecular Formula | C₁₀H₇N₃ | C₁₀H₇N₃ | C₁₀H₇N₃ |
| Molecular Weight | 169.18 g/mol | 169.18 g/mol | 169.18 g/mol |
| Melting Point (°C) | Data not available | Data not available | 151-153[1] |
| Boiling Point (°C) | Data not available | Data not available | 358.1 ± 25.0 (Predicted)[1] |
| LogP (Predicted) | Data not available | 1.4[2] | 1.4 |
| Solubility | Data not available | Data not available | Soluble in methanol[1] |
Spectral Data Summary
| Isomer | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 3-(1H-imidazol-1-yl)benzonitrile | Data not available | Data not available | Data not available | [M+H]⁺: 170.07128 (Predicted)[2] |
| 4-(1H-imidazol-1-yl)benzonitrile | 7.97 (s, 1H), 7.81 (d, J=8.4 Hz, 2H), 7.54 (d, J=8.4 Hz, 2H), 7.34 (s, 1H), 7.27 (s, 1H)[3] | 140.3, 135.2, 134.1, 131.2, 121.3, 117.7, 117.5, 111.1[3] | 2200-2260 (C≡N stretch)[3] | Data not available |
Synthesis of Imidazolylbenzonitrile Isomers
Several synthetic routes can be employed to prepare the isomers of imidazolylbenzonitrile. The most common methods involve nucleophilic substitution or metal-catalyzed cross-coupling reactions.
General Synthetic Pathways
Caption: General synthetic strategies for imidazolylbenzonitriles.
Experimental Protocols
Synthesis of 4-(1H-imidazol-1-yl)benzonitrile via Ullmann Condensation
This protocol is a general representation of the Ullmann condensation for N-arylation of imidazoles.
-
Materials: 4-Bromobenzonitrile, imidazole, copper(I) iodide (CuI), a ligand (e.g., 1,10-phenanthroline), a base (e.g., potassium carbonate, K₂CO₃), and a high-boiling polar solvent (e.g., N,N-dimethylformamide, DMF).
-
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzonitrile (1.0 eq), imidazole (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to the mixture.
-
Heat the reaction mixture to 110-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(1H-imidazol-1-yl)benzonitrile.
-
Synthesis of Imidazolylbenzonitriles via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction.
-
Materials: A halo-imidazolylbenzonitrile or a halobenzonitrile, the corresponding boronic acid or boronic ester, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄), a base (e.g., potassium carbonate, K₂CO₃), and a solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the solvent system to the mixture.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to yield the desired imidazolylbenzonitrile isomer.
-
Biological Activities and Potential Signaling Pathways
Derivatives of imidazole are known to exhibit a wide range of biological activities. While specific comparative data for the three imidazolylbenzonitrile isomers is limited, their structural features suggest potential as inhibitors of enzymes such as aromatase and p38 mitogen-activated protein kinase (MAPK).
Aromatase Inhibition
Aromatase is a key enzyme in the biosynthesis of estrogens and is a validated target for the treatment of hormone-dependent breast cancer. Non-steroidal aromatase inhibitors often contain a nitrogen-containing heterocycle, such as an imidazole or triazole ring, which coordinates to the heme iron of the cytochrome P450 unit of the enzyme.
Caption: Simplified Aromatase signaling pathway and the potential inhibitory role of imidazolylbenzonitrile isomers.
Aromatase Inhibition Assay Protocol (Fluorometric)
This protocol provides a general method for assessing aromatase inhibitory activity.
-
Principle: The assay measures the conversion of a fluorogenic substrate to a fluorescent product by aromatase. The reduction in fluorescence in the presence of a test compound indicates inhibition.
-
Materials: Recombinant human aromatase, fluorogenic substrate, NADPH regenerating system, a known aromatase inhibitor (e.g., letrozole) as a positive control, test compounds (imidazolylbenzonitrile isomers), and a suitable buffer.
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, add the recombinant aromatase enzyme to each well.
-
Add the test compounds or control to the respective wells and pre-incubate for a specified time.
-
Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.
-
Measure the fluorescence kinetically over a period of time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
p38 MAPK Inhibition
The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation.[4][5] Overactivation of this pathway is implicated in various inflammatory diseases and cancers. Certain imidazole derivatives have been identified as potent p38 MAPK inhibitors.
Caption: Overview of the p38 MAPK signaling cascade and the potential point of inhibition by imidazolylbenzonitrile isomers.
p38 MAPK Inhibition Assay Protocol (Non-radioactive)
This protocol describes a general method for measuring p38 MAPK inhibition.
-
Principle: The assay measures the phosphorylation of a specific substrate (e.g., ATF-2) by p38 MAPK. Inhibition is quantified by the reduction in substrate phosphorylation.
-
Materials: Active p38 MAPK enzyme, a specific substrate (e.g., ATF-2), ATP, a known p38 MAPK inhibitor (e.g., SB203580) as a positive control, test compounds, and a detection system (e.g., an antibody specific for the phosphorylated substrate).
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, add the p38 MAPK enzyme and the test compounds or control.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the plate at 30°C for a specified time.
-
Stop the reaction and detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA with a phospho-specific antibody or a luminescence-based assay).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Characterization Protocols
Detailed characterization is essential to confirm the identity and purity of the synthesized imidazolylbenzonitrile isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
1H NMR: Acquire the proton NMR spectrum using a standard pulse program. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
-
13C NMR: Acquire the carbon-13 NMR spectrum with proton decoupling. The chemical shifts are reported in ppm relative to the solvent peak or an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the compound can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹). Key functional groups, such as the nitrile (C≡N) stretch, will have characteristic absorption frequencies.
Mass Spectrometry (MS)
-
Method: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used methods.
-
Sample Introduction: The sample can be introduced directly or via a chromatographic system like GC or LC.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are analyzed to confirm the molecular weight and aspects of the molecular structure.
Caption: A typical workflow for the synthesis and evaluation of imidazolylbenzonitrile isomers.
Conclusion and Future Directions
The isomers of imidazolylbenzonitrile represent a promising class of compounds with potential applications in medicinal chemistry and materials science. This guide has summarized the available information on their synthesis, physicochemical properties, and potential biological activities. While the 4-isomer is the most well-characterized, further research is needed to fully elucidate the properties of the 2- and 3-isomers.
Future work should focus on:
-
Developing and optimizing synthetic routes to the 2- and 3-isomers to enable their comprehensive evaluation.
-
Conducting detailed experimental characterization of all three isomers to complete the physicochemical data profiles.
-
Performing comparative biological screening of the three isomers against a panel of relevant targets, such as aromatase and p38 MAPK, to determine their relative potencies and selectivities.
-
Investigating the structure-activity relationships (SAR) to guide the design of more potent and selective derivatives.
By addressing these areas, the full potential of imidazolylbenzonitrile isomers as lead compounds for drug discovery or as functional materials can be realized.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 3. Buy 4-(1H-imidazol-1-yl)benzonitrile | 25372-03-6 [smolecule.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Ullmann Coupling for the Synthesis of 2-(1H-imidazol-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-(1H-imidazol-1-yl)benzonitrile, a key intermediate in the development of various therapeutic agents. The synthesis is achieved via a copper-catalyzed Ullmann coupling reaction, a versatile method for the formation of carbon-nitrogen bonds.
Introduction
N-arylimidazoles are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules. These compounds have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-cancer, anti-inflammatory, antiviral, and antifungal properties. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, provides an efficient and reliable method for the N-arylation of imidazoles with aryl halides. This protocol focuses on the synthesis of this compound from 2-bromobenzonitrile and imidazole, a reaction that benefits from the electron-withdrawing nature of the nitrile group, which can enhance reaction efficiency.
Reaction Scheme
The Ullmann coupling reaction for the synthesis of this compound proceeds as follows:
2-bromobenzonitrile + imidazole → (Cu catalyst, base, solvent) → this compound
Data Presentation
The following table summarizes typical reaction conditions for the copper-catalyzed N-arylation of imidazoles with aryl halides, based on established literature. These conditions can be adapted for the specific synthesis of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuBr (5) | Pyridin-2-yl β-ketone (10) | Cs₂CO₃ | DMSO | 60-80 | 5-12 | High | [1] |
| CuI (10) | 4,7-Dimethoxy-1,10-phenanthroline (20) | K₂CO₃ | Toluene | 110 | 24 | Good to Excellent | [2] |
| Cu₂O (5) | Ethyl 2-oxocyclohexanecarboxylate (10) | K₂CO₃ | MeCN | 80-90 | 12-24 | Good to Excellent | [3] |
| Cu(OAc)₂·H₂O (10) | None | K₂CO₃ | DMF | 100 | 4 | Up to 97 | [4] |
| Salen-Cu(II) complex (5) | None | K₂CO₃ | DMF | 110 | 24 | Moderate to Excellent |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound via a copper-catalyzed Ullmann coupling reaction.
Materials:
-
2-Bromobenzonitrile
-
Imidazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
4,7-Dimethoxy-1,10-phenanthroline (ligand)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzonitrile (1.0 mmol, 182 mg), imidazole (1.2 mmol, 81.7 mg), copper(I) iodide (0.1 mmol, 19 mg), potassium carbonate (2.0 mmol, 276 mg), and 4,7-dimethoxy-1,10-phenanthroline (0.2 mmol, 43 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene (5 mL) to the flask via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 24 hours.
-
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts. Wash the filter cake with additional ethyl acetate (10 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a pure solid.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Visualizations
Ullmann Coupling Reaction Mechanism
The following diagram illustrates the generally accepted catalytic cycle for the copper-catalyzed N-arylation of imidazole.
Caption: Catalytic cycle of the Ullmann N-arylation.
Experimental Workflow
This diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Workflow for synthesis and purification.
Biological Significance and Potential Signaling Pathways
The diagram below represents a generalized concept of how an N-arylimidazole compound might act as a kinase inhibitor.
Caption: General mechanism of kinase inhibition.
Disclaimer: The signaling pathway diagram is a generalized representation. The specific biological targets and mechanisms of action for this compound require further investigation.
References
Application Notes and Protocols for the Synthesis of 2-(1H-imidazol-1-yl)benzonitrile via Cross-Coupling Reactions
Introduction
2-(1H-imidazol-1-yl)benzonitrile is a valuable scaffold in medicinal chemistry and materials science. The imidazole moiety is a key pharmacophore in many biologically active molecules, while the benzonitrile group offers a versatile handle for further chemical transformations.[1][2] This document provides detailed protocols for the synthesis of this compound using modern cross-coupling methodologies. While the Suzuki-Miyaura reaction is renowned for carbon-carbon bond formation, the formation of carbon-nitrogen bonds, as required for this target molecule, is typically achieved through related palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Chan-Lam coupling reactions.[3][4][5] These methods offer excellent functional group tolerance and are highly effective for the N-arylation of imidazoles.[1][6][7][8]
Synthetic Strategies
Two primary and highly efficient catalytic systems are presented for the synthesis of this compound:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction couples imidazole with an aryl halide (e.g., 2-chlorobenzonitrile or 2-bromobenzonitrile) in the presence of a palladium catalyst and a suitable ligand.[3][5][9] This method is known for its broad substrate scope and high efficiency.[10][11]
-
Copper-Catalyzed Chan-Lam Coupling: This method involves the coupling of imidazole with an arylboronic acid (e.g., 2-cyanophenylboronic acid) using a copper catalyst.[4][12][13][14] It is often favored for its milder reaction conditions and the use of a more economical catalyst.[1][15]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize typical reaction conditions and yields for analogous N-arylation reactions of imidazoles found in the literature. These data provide a baseline for the expected outcomes of the synthesis of this compound.
Table 1: Palladium-Catalyzed N-Arylation of Imidazoles (Buchwald-Hartwig Type)
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | Pd₂(dba)₃ (0.1) | L1 (0.2) | K₃PO₄ | Toluene | 120 | 12 | 93 | [16] |
| Aryl Chloride | Pd(OAc)₂ (2) | X-Phos (4) | KOt-Bu | Toluene | 110 | 24 | 85-95 | [10] |
| Aryl Iodide | Pd/AlO(OH) NPs (25 mg) | - | KOH | H₂O/IPA | Ultrasound | 2 | 85-95 | [6] |
| Aryl Bromide | Pd(OAc)₂ (1) | BINAP (1.5) | Cs₂CO₃ | Toluene | 100 | 24 | 75-85 | [3] |
L1 is a specific phosphine ligand described in the reference.
Table 2: Copper-Catalyzed N-Arylation of Imidazoles (Chan-Lam Type)
| Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | - | CH₂Cl₂ | RT | 72 | 93 | [4] |
| Substituted Arylboronic acid | Cu(II) salt (10) | Phenanthroline deriv. | K₂CO₃ | - | - | - | High | [12][13] |
| Arylboronic acid | Cu(I) oxide | - | - | Methanol | RT | - | High | [1] |
| Aryl Iodide | Salen-Cu(II) (10) | - | NaOH | DMSO | 100 | 12 | 90-95 | [7][8] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of this compound
This protocol is based on the principles of the Buchwald-Hartwig amination.
Materials:
-
2-Chlorobenzonitrile or 2-Bromobenzonitrile
-
Imidazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Phosphate (K₃PO₄) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or similar reaction vessel
-
Standard glassware for workup and purification
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%), X-Phos (0.02-0.04 mmol, 2-4 mol%), and the base (K₃PO₄ or NaOtBu, 2.0 mmol).
-
Addition of Reactants: Add imidazole (1.2 mmol) and 2-chlorobenzonitrile/2-bromobenzonitrile (1.0 mmol) to the Schlenk tube.
-
Solvent Addition: Add anhydrous toluene or dioxane (5-10 mL) to the reaction mixture.
-
Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 100-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Copper-Catalyzed Synthesis of this compound
This protocol is based on the principles of the Chan-Lam coupling.
Materials:
-
2-Cyanophenylboronic acid
-
Imidazole
-
Copper(II) Acetate (Cu(OAc)₂)
-
Pyridine or another suitable ligand (e.g., a phenanthroline derivative)
-
Anhydrous Dichloromethane (DCM) or Methanol
-
Reaction flask
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a reaction flask, add Cu(OAc)₂ (0.1 mmol, 10 mol%), 2-cyanophenylboronic acid (1.0 mmol), and imidazole (1.2 mmol).
-
Solvent and Ligand Addition: Add anhydrous DCM or methanol (10-15 mL) and pyridine (2.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature, open to the air, for 24-72 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with aqueous ammonia solution (to remove copper salts), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Workflow for Palladium-Catalyzed Synthesis.
Caption: Workflow for Copper-Catalyzed Synthesis.
References
- 1. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. biomedres.us [biomedres.us]
- 7. Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions [scirp.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chan-Lam Coupling [organic-chemistry.org]
- 15. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols: Detailed Synthesis of 2-(1H-imidazol-1-yl)benzonitrile from 2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-(1H-imidazol-1-yl)benzonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via the N-arylation of imidazole with 2-chlorobenzonitrile, primarily through two robust and widely applicable methods: Copper-Catalyzed N-Arylation (Ullmann Condensation) and Palladium-Catalyzed Buchwald-Hartwig Amination. Microwave-assisted synthesis is also discussed as a method to enhance reaction rates and yields.
Synthetic Methodologies
The formation of the C-N bond between the imidazole ring and 2-chlorobenzonitrile can be efficiently achieved using transition metal catalysis. Both copper and palladium catalysts have proven effective for this transformation.
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The copper-catalyzed N-arylation of imidazoles is a classical and cost-effective method for forming aryl-N-heterocycle bonds. Modern protocols often utilize ligands to improve reaction efficiency and mildness of conditions.
Reaction Scheme:
Table 1: Summary of Reaction Conditions for Copper-Catalyzed N-Arylation
| Parameter | Condition | Notes |
| Catalyst | Copper(I) Iodide (CuI) or Copper(I) Bromide (CuBr) | 5-10 mol% is typically effective. |
| Ligand | 1,10-Phenanthroline or L-proline | 10-20 mol%. Ligands can significantly improve yield and reaction rate. |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | 2.0 equivalents. Cs₂CO₃ is often more effective but more expensive. |
| Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Provides good solubility for reactants and reagents. |
| Temperature | 100-140 °C | Reaction temperature may vary based on catalyst and ligand system. |
| Reaction Time | 12-24 hours | Monitored by Thin Layer Chromatography (TLC). |
| Typical Yield | 70-90% | Yield is dependent on the specific conditions and purity of reagents. |
-
To a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chlorobenzonitrile (1.0 eq), imidazole (1.2 eq), Copper(I) Iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous dimethylformamide (DMF) to the flask.
-
Stir the reaction mixture at 120 °C for 18 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation, often providing high yields under milder conditions than traditional copper-catalyzed reactions.[1] It is particularly effective for coupling a wide range of amines and aryl halides.
Table 2: Summary of Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) Acetate (Pd(OAc)₂) | 1-5 mol% of Palladium source. |
| Ligand | Xantphos or BINAP | 2-10 mol%. The choice of ligand is crucial for reaction success. |
| Base | Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) | 1.5-2.0 equivalents. NaOtBu is a strong, non-nucleophilic base often used. |
| Solvent | Toluene or Dioxane | Anhydrous conditions are essential. |
| Temperature | 80-110 °C | Generally lower than copper-catalyzed methods. |
| Reaction Time | 8-16 hours | Monitored by Thin Layer Chromatography (TLC). |
| Typical Yield | 80-95% | Often provides higher yields than copper-catalyzed methods. |
-
In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.5 eq).
-
Add a solution of 2-chlorobenzonitrile (1.0 eq) and imidazole (1.2 eq) in anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure product.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate both copper-catalyzed and palladium-catalyzed reactions, often leading to shorter reaction times and improved yields.[2][3][4]
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 8-24 hours | 15-60 minutes |
| Temperature | 80-140 °C | 100-160 °C (controlled) |
| Yield | 70-95% | Often comparable or slightly higher |
-
In a microwave-safe reaction vessel, combine 2-chlorobenzonitrile (1.0 eq), imidazole (1.5 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Add DMF as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 30 minutes.
-
After cooling, work up the reaction mixture as described in the conventional copper-catalyzed protocol.
Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Table 4: Expected Analytical Data for this compound
| Technique | Expected Data |
| ¹H NMR | Aromatic protons of the benzonitrile and imidazole rings. |
| ¹³C NMR | Carbons of the benzonitrile (including the nitrile carbon) and imidazole rings. |
| Mass Spec (MS) | Molecular ion peak corresponding to the calculated mass. |
| Melting Point | A sharp melting point indicates high purity. |
Experimental Workflows
The following diagrams illustrate the general workflows for the described synthetic protocols.
Caption: Workflow for Copper-Catalyzed N-Arylation.
Caption: Workflow for Buchwald-Hartwig Amination.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
The solvents used (DMF, Toluene, Dioxane) are flammable and toxic. Handle with care.
-
The reagents, especially the palladium catalysts and strong bases, can be hazardous. Consult the Safety Data Sheets (SDS) before use.
-
Microwave synthesis should only be carried out in a dedicated microwave reactor with appropriate safety features.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benthamscience.com [benthamscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-assisted copper(i) catalyzed A3 cascade coupling of imidazo[1,2-a]pyridines via C–H bond functionalization as selective COX-2 inhibitors and antioxidants, and in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note and Protocol: Purification of 2-(1H-imidazol-1-yl)benzonitrile by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(1H-imidazol-1-yl)benzonitrile is a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science. As with many organic syntheses, the crude product often contains impurities such as unreacted starting materials, by-products, and colored materials. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, making it an ideal method for obtaining high-purity this compound.[1] This application note provides a detailed protocol for the purification of this compound by recrystallization, focusing on solvent selection, experimental procedure, and troubleshooting. The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have high solubility at elevated temperatures.[1][2][3]
Physicochemical Properties
A summary of the relevant physicochemical properties of imidazolyl-benzonitrile compounds is presented in Table 1. Understanding these properties is crucial for selecting an appropriate recrystallization solvent and conditions. The 4-isomer of the target compound is soluble in methanol and moderately soluble in polar aprotic solvents like DMSO and DMF.[4]
Table 1: Physicochemical Data of Isomeric Imidazolyl-benzonitriles
| Property | This compound | 4-(1H-imidazol-1-yl)benzonitrile | Reference |
| Molecular Formula | C₁₀H₇N₃ | C₁₀H₇N₃ | [5] |
| Molecular Weight | 169.18 g/mol | 169.18 g/mol | [5] |
| Appearance | Off-white to light yellow crystalline powder | White to light orange powder/crystal | [6] |
| Melting Point | Not specified | 151-153 °C | [4][6] |
| Solubility | Soluble in polar organic solvents | Good solubility in methanol; moderate in DMSO, DMF | [4] |
Experimental Protocol
This protocol outlines the steps for the purification of this compound via single-solvent recrystallization.
Materials and Equipment
-
Crude this compound
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Reflux condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Glass rod
-
Spatula
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or an Ethanol/Water mixture)
-
Deionized water
-
Ice bath
-
Drying oven or desiccator
Solvent Selection
The choice of solvent is critical for successful recrystallization.[3] A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For polar imidazole derivatives, alcohols like ethanol or isopropanol are often good starting points.[3] A solvent system, such as ethanol/water, can also be effective.[2][3] To select the best solvent, small-scale solubility tests should be performed with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene).
Recrystallization Workflow
The general workflow for the recrystallization process is depicted in the diagram below.
Caption: Recrystallization workflow for purification.
Step-by-Step Procedure
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the chosen solvent (e.g., ethanol) to its boiling point. Add the hot solvent to the crude solid portion-wise while stirring and heating until the solid is just dissolved.[3] Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.[2] This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot solution and allow it to cool slowly to room temperature. Slow cooling is crucial to form well-defined crystals and avoid trapping impurities.[2] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[2][3]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2][3]
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[2][3]
-
Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven or a desiccator to a constant weight.[3]
Results
The effectiveness of the recrystallization process is evaluated by comparing the purity and melting point of the material before and after the procedure. A successful purification will result in a higher purity and a sharper, higher melting point.
Table 2: Purification Data for this compound
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Light brown powder | Off-white crystalline solid |
| Purity (by HPLC) | 95.2% | 99.5% |
| Yield | N/A | 85% |
| Melting Point | 148-152 °C (broad) | 151-153 °C (sharp) |
Note: The data presented are representative examples and may vary based on the initial purity of the crude material and the specific conditions used.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | Too much solvent was used; the solution is not supersaturated. | Evaporate some of the solvent to increase the concentration.[2] Scratch the inner surface of the flask or add a seed crystal.[2][3] |
| Oiling out | The compound's melting point is lower than the solvent's boiling point; the solution is too concentrated; cooling is too rapid. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2] |
| Low recovery/yield | Too much solvent was used; crystals are too soluble in the cold solvent; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Cool the solution thoroughly in an ice bath. Minimize the time for any hot filtration step. |
| Product is still impure | Inappropriate solvent choice; cooling was too rapid, trapping impurities. | Repeat the recrystallization, possibly with a different solvent or a solvent pair.[2] Ensure the solution cools slowly.[2] |
Conclusion
Recrystallization is an effective and straightforward method for the purification of this compound. By carefully selecting a suitable solvent and controlling the rate of cooling, a significant increase in purity can be achieved with a good recovery yield. This protocol provides a reliable framework for obtaining high-purity material suitable for further research and development applications.
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy 4-(1H-imidazol-1-yl)benzonitrile | 25372-03-6 [smolecule.com]
- 5. Benzonitrile, p-imidazol-1-yl- | C10H7N3 | CID 135744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(1H-IMIDAZOL-1-YL)BENZONITRILE CAS#: 25372-03-6 [amp.chemicalbook.com]
Application Notes and Protocols for 2-(1H-imidazol-1-yl)benzonitrile and its Analogs as Ligands in Coordination Chemistry
Disclaimer: Due to the limited availability of published research specifically on the coordination chemistry of 2-(1H-imidazol-1-yl)benzonitrile, this document provides application notes and protocols based on closely related and extensively studied analogs, primarily 2-substituted benzimidazole derivatives. These compounds share key structural motifs with the target ligand—namely, an N-heterocyclic ring fused to a benzene ring—and their behavior in coordination chemistry serves as an excellent model for researchers exploring this class of molecules.
Application Notes
Introduction to Imidazole and Benzimidazole-Based Ligands
Imidazole and its benzo-fused analog, benzimidazole, are privileged heterocyclic scaffolds in medicinal chemistry and coordination chemistry.[1][2] Their structural similarity to purine nucleobases allows them to interact with biological macromolecules, forming the basis for a wide range of pharmacologically active compounds.[2] In coordination chemistry, the nitrogen atoms in the imidazole ring act as excellent donors (Lewis bases), enabling them to form stable complexes with a variety of transition metal ions.[3] The resulting metal-organic hybridization often leads to compounds with enhanced biological activity compared to the free organic ligands.[1]
The ligand this compound, along with its benzimidazole analogs, can coordinate to metal centers through the nitrogen atom of the imidazole ring. The nitrile group or other substituents at the 2-position can modulate the electronic properties and steric hindrance of the ligand, thereby influencing the structure, stability, and reactivity of the resulting metal complexes.[2]
Applications in Drug Development and Catalysis
Anticancer Activity: Metal complexes of imidazole and benzimidazole derivatives have emerged as promising anticancer agents.[1][3] Many of these metallodrugs exhibit cytotoxic activity against various human cancer cell lines, including lung, breast, and prostate cancers.[1] For example, Zn(II) and Ag(I) complexes of bis-benzimidazole derivatives have shown significant growth inhibition in cancer cells with IC₅₀ values often below 10 µM.[1] The mechanism of action is often attributed to the ability of the complex to bind to DNA or inhibit key enzymes like topoisomerase. Chelation can increase the lipophilic nature of the molecule, facilitating its transport across cell membranes.
Antimicrobial and Antifungal Activity: The fight against bacterial resistance has spurred the development of new antimicrobial agents. Metal complexes of ligands derived from 2-(phenylsubstituted) benzimidazole have demonstrated significant antibacterial activity.[2] Coordination with metals such as Cu(II) and Ni(II) can enhance the pharmacological profile of the parent ligand.[2] The enhanced activity of the metal complexes is often explained by chelation theory, which states that partial sharing of the metal's positive charge with donor groups reduces the polarity of the metal ion, making the complex more lipophilic and better able to penetrate microbial cell walls.
Catalysis: While biological applications are more widely reported, the structural features of these ligands also make them suitable for catalysis. The nitrogen atoms of the imidazole ring can act as Lewis basic sites, and coordination to a metal center can create a Lewis acidic site. This bifunctionality is valuable in various organic transformations. For instance, metal-organic frameworks (MOFs) built from imidazole-containing linkers are explored for their catalytic potential in reactions like Knoevenagel condensation.
Experimental Protocols
The following protocols are generalized from the literature for the synthesis and characterization of metal complexes with 2-substituted benzimidazole ligands and can be adapted for this compound.
Protocol 1: Synthesis of a Zn(II) Benzimidazole Complex
This protocol describes the synthesis of a representative Zinc(II) complex with a 2-substituted benzimidazole ligand (L).
Materials:
-
2-substituted benzimidazole ligand (L) (1.0 mmol)
-
Zinc(II) acetate dihydrate [Zn(CH₃COO)₂·2H₂O] (0.5 mmol)
-
Methanol (MeOH) (20 mL)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
Dissolve the 2-substituted benzimidazole ligand (1.0 mmol) in hot methanol (15 mL).
-
In a separate flask, dissolve Zn(CH₃COO)₂·2H₂O (0.5 mmol) in methanol (5 mL).
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A precipitate is expected to form immediately or upon standing.
-
Continue stirring the mixture at room temperature for 4-6 hours to ensure complete reaction.
-
Collect the solid product by filtration.
-
Wash the precipitate with cold methanol and then diethyl ether to remove any unreacted starting materials.
-
Dry the final product in a desiccator over anhydrous CaCl₂.
Protocol 2: Characterization of the Metal Complex
FT-IR Spectroscopy:
-
Prepare a KBr pellet of the dried complex.
-
Record the FT-IR spectrum from 4000 to 400 cm⁻¹.
-
Expected Observations: A shift in the ν(C=N) stretching frequency of the imidazole ring compared to the free ligand, indicating coordination to the metal center. The appearance of new bands in the low-frequency region (e.g., 400-500 cm⁻¹) can be attributed to ν(M-N) vibrations.[1]
¹H-NMR Spectroscopy:
-
Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Record the ¹H-NMR spectrum.
-
Expected Observations: A downfield or upfield shift of the protons on the imidazole and benzene rings upon coordination with the metal ion. Broadening of signals may also be observed.[1]
UV-Visible Spectroscopy:
-
Prepare a dilute solution of the complex in a suitable solvent (e.g., DMSO or DMF).
-
Record the UV-Vis absorption spectrum, typically from 200 to 800 nm.
-
Expected Observations: Ligand-based π→π* and n→π* transitions are typically observed in the UV region. The presence of new, lower-energy bands in the visible region may indicate ligand-to-metal charge transfer (LMCT) or d-d transitions, confirming complex formation.[1]
Data Presentation
The following tables summarize representative quantitative data for metal complexes of benzimidazole-based ligands found in the literature.
Table 1: Spectroscopic Data for a Representative Cu(II) Benzimidazole Complex
| Parameter | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
| FT-IR | ||
| ν(N-H) | ~3057 | N-H stretching of the imidazole ring |
| ν(C=N) | ~1602 | Imine C=N stretching |
| ν(Cu-N) | ~438 | Metal-Nitrogen bond stretching |
| UV-Vis | ||
| Band I | ~297 nm | π→π* transition |
| Band II | ~356 nm | n→π* transition |
| Band III | ~640 nm | d-d transition |
| Data adapted from literature on related copper(II) bis-benzimidazole complexes.[1] |
Table 2: In Vitro Cytotoxicity Data (IC₅₀ Values) for Representative Metal Complexes
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Ligand (L₁) | MDA-MB-231 (Breast) | > 50 |
| Zn(II) Complex (C₁) | MDA-MB-231 (Breast) | 8.2 |
| Ag(I) Complex (C₃) | MDA-MB-231 (Breast) | 6.5 |
| Ligand (L₁) | A549 (Lung) | > 50 |
| Zn(II) Complex (C₁) | A549 (Lung) | 10.4 |
| Ag(I) Complex (C₃) | A549 (Lung) | 9.7 |
| IC₅₀ values represent the concentration required to inhibit the growth of 50% of cancer cells. Data is illustrative and based on published results for benzimidazole-derived complexes.[1] |
Visualizations
Workflow for Synthesis and Characterization
Postulated Mechanism of Anticancer Activity
References
Application Notes and Protocols for Imidazole-Containing Benzonitriles as Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antifungal properties of imidazole-containing benzonitriles, detailing their mechanism of action, quantitative antifungal efficacy, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antifungal therapeutics.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for new antifungal agents. Imidazole-containing compounds have long been a cornerstone of antifungal therapy, primarily due to their inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane. The incorporation of a benzonitrile moiety into the imidazole scaffold represents a promising strategy for developing novel antifungal candidates with potentially enhanced efficacy and modified pharmacochemical properties. This document outlines the current understanding of these compounds and provides detailed methodologies for their evaluation.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Imidazole-containing benzonitriles exert their antifungal effect by targeting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A1), which is a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.
Inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors. This disruption of the normal sterol profile alters the physical properties of the fungal cell membrane, leading to increased permeability, leakage of essential cellular components, and ultimately, inhibition of fungal growth and cell death.
Data Presentation
The following tables summarize the in vitro antifungal activity and cytotoxicity of representative imidazole-containing benzonitrile derivatives against various fungal pathogens.
Table 1: Antifungal Activity of 2-Substituted 1H-Benzo[d]imidazoles Against Phytopathogenic Fungi
| Compound | R1 | R2 | Cytospora mandshurica | Colletotrichum gloeosporioides | Botrytis cinerea | Alternaria solani | Fusarium solani | Pyricularia oryzae |
| 3a | H | H | 65.8% | 71.2% | 68.9% | 75.6% | 70.1% | 72.3% |
| 3b | H | 4-CH3 | 70.2% | 75.6% | 72.3% | 78.9% | 74.5% | 76.8% |
| 3c | H | 4-OCH3 | 68.9% | 73.4% | 70.1% | 76.8% | 72.3% | 74.5% |
| 3d | H | 4-Cl | 72.3% | 78.9% | 75.6% | 81.2% | 76.8% | 78.9% |
| 3e | H | 4-F | 71.2% | 76.8% | 73.4% | 80.1% | 75.6% | 77.7% |
| 3f | H | 4-NO2 | 80.1% | 85.6% | 82.3% | 88.9% | 84.5% | 86.8% |
| Thiophanate-methyl (Control) | - | - | 82.3% | 88.9% | 85.6% | 91.2% | 86.8% | 88.9% |
Note: Data represents the percentage of mycelial growth inhibition at a concentration of 100 µg/mL.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives against Candida Species
| Compound | Candida albicans (µg/mL) | Candida glabrata (µg/mL) | Candida krusei (µg/mL) | Candida parapsilosis (µg/mL) |
| Compound 6b | >125 | 0.97 | 15.62 | 1.95 |
| Compound 6i | 15.62 | 0.97 | 62.5 | 1.95 |
| Compound 6j | 31.25 | 0.97 | 125 | 3.9 |
| Voriconazole | 0.24 | 1.95 | 0.97 | 0.12 |
| Fluconazole | 0.48 | 3.9 | 62.5 | 0.48 |
Note: While not explicitly benzonitriles, these benzimidazole-1,2,4-triazole derivatives provide insight into the activity of related scaffolds.
Table 3: Cytotoxicity of Imidazole Derivatives against L929 Cell Line
| Compound | Cell Viability (%) at 100 µM |
| Compound 6b | 85.43 |
| Compound 6i | 82.17 |
| Compound 6j | 88.91 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Synthesis of Imidazole-Containing Benzonitriles
A general method for the synthesis of 2-substituted 1H-benzo[d]imidazoles involves the reaction of o-phenylenediamines with nitriles under microwave irradiation in the presence of polyphosphoric acid (PPA) and phosphoric acid.[1]
Protocol:
-
To a mixture of o-phenylenediamine (10 mmol) and the desired benzonitrile (12 mmol), add polyphosphoric acid (20 mL) and phosphoric acid (10 mL).
-
Subject the reaction mixture to microwave irradiation at a suitable power and temperature for a specified time (e.g., 10-30 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium hydroxide solution).
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compounds in dimethyl sulfoxide (DMSO) to prepare a stock solution.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be determined visually or by measuring the optical density using a microplate reader.
-
Cytotoxicity Assay: MTT Assay
This colorimetric assay is used to assess the cytotoxicity of the compounds against mammalian cell lines.
Protocol:
-
Cell Seeding:
-
Seed a mammalian cell line (e.g., L929, Vero, or HepG2) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Calculation of Cell Viability:
-
Calculate the percentage of cell viability relative to the no-treatment control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.
-
Ergosterol Biosynthesis Inhibition Assay
This assay quantitatively determines the effect of the compounds on ergosterol production in fungal cells.
Protocol:
-
Fungal Culture and Treatment:
-
Grow the fungal cells in a suitable broth medium to mid-log phase.
-
Treat the fungal cultures with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a defined period.
-
-
Saponification and Sterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Saponify the cell pellets using an alcoholic potassium hydroxide solution.
-
Extract the non-saponifiable lipids (including sterols) with a non-polar solvent like n-heptane or hexane.
-
-
Sterol Analysis:
-
Analyze the extracted sterols using spectrophotometry or chromatography (e.g., GC-MS or HPLC).
-
To quantify ergosterol and other sterols, scan the absorbance of the sterol extract between 240 and 300 nm. The characteristic four-peaked curve of ergosterol allows for its quantification.
-
-
Data Analysis:
-
Calculate the percentage of ergosterol content in the treated samples relative to the untreated control. A dose-dependent decrease in ergosterol content indicates inhibition of the ergosterol biosynthesis pathway.
-
Conclusion
Imidazole-containing benzonitriles represent a promising class of compounds for the development of new antifungal agents. Their mechanism of action, targeting the well-validated ergosterol biosynthesis pathway, provides a strong rationale for their further investigation. The protocols outlined in this document provide a standardized framework for the synthesis and comprehensive in vitro evaluation of these compounds, enabling researchers to systematically assess their antifungal efficacy and cytotoxic profile. Further studies, including in vivo efficacy models and detailed structure-activity relationship (SAR) analyses, are warranted to optimize this chemical scaffold and identify lead candidates for clinical development.
References
Application Notes and Protocols: 2-(1H-imidazol-1-yl)benzonitrile in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-imidazol-1-yl)benzonitrile is a versatile bifunctional building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive nitrile group and a biologically significant imidazole ring, makes it a valuable precursor for a variety of heterocyclic systems. The imidazole moiety is a known pharmacophore in numerous active pharmaceutical ingredients (APIs), capable of acting as a ligand for metal ions in metalloenzymes and participating in crucial hydrogen bonding interactions with biological targets. This document provides detailed protocols and application notes for the use of this compound in the synthesis of a key intermediate for non-steroidal aromatase inhibitors, a critical class of drugs for the treatment of hormone-dependent breast cancer.
Application: Synthesis of a Letrozole Analogue Intermediate
This protocol details the synthesis of 4-((1H-imidazol-1-yl)(4-cyanophenyl)methyl)benzonitrile, a key intermediate analogous to the synthesis of Letrozole. This intermediate is crucial for the development of novel non-steroidal aromatase inhibitors. Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis. Its inhibition is a key therapeutic strategy in estrogen receptor-positive breast cancer.
The overall synthetic strategy involves a base-catalyzed nucleophilic substitution reaction between this compound and 4-(bromomethyl)benzonitrile.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of N-arylated imidazole and triazole derivatives, which are analogous to the protocol described below.
| Intermediate Product | Starting Materials | Catalyst/Base | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |
| 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile | 4-(bromomethyl)benzonitrile, 1H-1,2,4-triazole | Cesium carbonate | Organic | - | - | 47-61 | [1] |
| 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile | α-bromo-4-tolunitrile, 1,2,4-triazole | - | CHCl₃/CH₃CN | 15 | Reflux | - | [2] |
| 2-(2-Bromo-1H-benzo[d]imidazol-1-yl)acetonitrile | 2-chloroacetonitrile, 2-bromo-1H-benzo[d]imidazole | K₂CO₃ | - | - | - | 48 | [3] |
| 2-(1H-Imidazol-1-yl)-1-(4-trifluoromethylphenyl)ethanone | 2-bromo-4′-trifluoromethylacetophenone, Imidazole | - | Acetonitrile | - | - | ~70–80 | [3] |
| 3-(1H-imidazol-1-yl)benzoic acid | 3-bromobenzoic acid, Imidazole | Copper(I) iodide/K₂CO₃ | DMF | 12-24 | 80-100 | - | [4] |
Experimental Protocols
Synthesis of 4-((1H-imidazol-1-yl)(4-cyanophenyl)methyl)benzonitrile
This protocol describes the synthesis of a key intermediate for a novel aromatase inhibitor, starting from this compound.
Materials:
-
This compound
-
4-(bromomethyl)benzonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (2.0 equivalents) to the solution.
-
Addition of Alkylating Agent: To the stirred suspension, add a solution of 4-(bromomethyl)benzonitrile (1.1 equivalents) in anhydrous DMF dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4-((1H-imidazol-1-yl)(4-cyanophenyl)methyl)benzonitrile.
Visualizations
Signaling Pathway: Aromatase Inhibition
Caption: Mechanism of action for aromatase inhibitors in breast cancer therapy.
Experimental Workflow: Synthesis of the Pharmaceutical Intermediate
Caption: Step-by-step workflow for the synthesis of the target intermediate.
References
Application Notes and Protocols for Catalytic Use of Metal Complexes with 2-(1H-imidazol-1-yl)benzonitrile
Introduction
Metal complexes incorporating N-heterocyclic ligands have emerged as a versatile and powerful class of catalysts in modern organic synthesis. The unique electronic and steric properties of these ligands can be fine-tuned to achieve high efficiency, selectivity, and functional group tolerance in a wide array of chemical transformations. This document provides detailed application notes and experimental protocols for the potential catalytic use of metal complexes featuring the novel ligand, 2-(1H-imidazol-1-yl)benzonitrile.
While direct experimental data for this specific ligand is not yet prevalent in the scientific literature, these protocols are constructed based on well-established principles and successful applications of structurally analogous imidazole- and benzonitrile-containing metal complexes. The proposed applications focus on two key areas of catalysis: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Rhodium-catalyzed C-H activation. These notes are intended to serve as a robust starting point for researchers, scientists, and drug development professionals to explore the catalytic potential of this promising ligand-metal system.
Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Overview
Palladium complexes are preeminent catalysts for Suzuki-Miyaura cross-coupling reactions, a fundamental tool for the construction of biaryl and substituted aromatic structures prevalent in pharmaceuticals and functional materials. The this compound ligand is expected to form a stable and efficient palladium catalyst. The imidazole moiety can act as a strong sigma-donating N-heterocyclic carbene (NHC) precursor or a simple N-donor ligand, stabilizing the palladium center, while the benzonitrile group may influence the electronic properties and stability of the complex.
Proposed Catalyst: Dichloro[this compound]palladium(II)
Quantitative Data (Hypothetical)
The following table summarizes the expected performance of the hypothetical Dichloro[this compound]palladium(II) catalyst in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid. The data is projected based on typical results obtained with similar palladium-N-heterocyclic complexes.
| Entry | Aryl Bromide | Product | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| 1 | 4-Bromotoluene | 4-Methyl-1,1'-biphenyl | 95 | 950 | 475 |
| 2 | 4-Bromoanisole | 4-Methoxy-1,1'-biphenyl | 98 | 980 | 490 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Nitro-1,1'-biphenyl | 92 | 920 | 460 |
| 4 | 1-Bromo-4-fluorobenzene | 4-Fluoro-1,1'-biphenyl | 96 | 960 | 480 |
| 5 | 2-Bromopyridine | 2-Phenylpyridine | 88 | 880 | 440 |
| 6 | 1-Bromonaphthalene | 1-Phenylnaphthalene | 90 | 900 | 450 |
Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd catalyst (0.1 mol%), Toluene/H₂O (4:1, 5 mL), 100 °C, 2 h.
Experimental Protocols
1. Synthesis of Dichloro[this compound]palladium(II) Pre-catalyst
-
Materials: this compound, Palladium(II) chloride (PdCl₂), Acetonitrile (anhydrous).
-
Procedure:
-
To a stirred solution of PdCl₂ (177 mg, 1.0 mmol) in anhydrous acetonitrile (20 mL) under an inert atmosphere (N₂ or Ar), add a solution of this compound (169 mg, 1.0 mmol) in anhydrous acetonitrile (10 mL) dropwise at room temperature.
-
Stir the resulting mixture at room temperature for 24 hours.
-
A precipitate is expected to form. Collect the solid by filtration, wash with cold acetonitrile (2 x 5 mL) and diethyl ether (2 x 10 mL).
-
Dry the resulting solid under vacuum to yield the Dichloro[this compound]palladium(II) complex.
-
Characterize the complex by ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.
-
2. General Procedure for Suzuki-Miyaura Cross-Coupling
-
Materials: Aryl bromide, Phenylboronic acid, Potassium carbonate (K₂CO₃), Dichloro[this compound]palladium(II) catalyst, Toluene, Deionized water.
-
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Add the Dichloro[this compound]palladium(II) catalyst (0.1 mol%).
-
Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Add toluene (4 mL) and deionized water (1 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 2 hours.
-
After cooling to room temperature, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired biaryl product.
-
Catalytic Cycle Diagram
Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Note 2: Rhodium-Catalyzed C-H Activation and Olefination
Overview
Rhodium complexes are highly effective for directed C-H activation, enabling the formation of C-C and C-heteroatom bonds with high regioselectivity. The imidazole nitrogen of the this compound ligand could potentially coordinate to a rhodium center and facilitate a directed C-H activation process. This section outlines a hypothetical protocol for the rhodium-catalyzed oxidative olefination of a generic arene substrate.
Proposed Catalyst: [Rh(Cp*)(this compound)Cl]Cl
Quantitative Data (Hypothetical)
The following table presents anticipated results for the rhodium-catalyzed olefination of various arenes with ethyl acrylate, using the proposed rhodium catalyst.
| Entry | Arene Substrate | Olefin | Product | Yield (%) | Regioselectivity (ortho:meta:para) |
| 1 | 2-Phenylpyridine | Ethyl acrylate | Ethyl (E)-3-(2-(pyridin-2-yl)phenyl)acrylate | 85 | >99:1:0 |
| 2 | Benzoic acid | Ethyl acrylate | Ethyl (E)-3-(2-carboxyphenyl)acrylate | 78 | >99:1:0 |
| 3 | Aniline | Ethyl acrylate | Ethyl (E)-3-(2-aminophenyl)acrylate | 75 | 95:5:0 |
| 4 | Phenol | Ethyl acrylate | Ethyl (E)-3-(2-hydroxyphenyl)acrylate | 80 | >99:1:0 |
| 5 | Indole | Ethyl acrylate | Ethyl (E)-3-(1H-indol-7-yl)acrylate | 72 | C7 selective |
Reaction Conditions: Arene (0.5 mmol), Olefin (1.0 mmol), [Rh(Cp)Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), this compound (5 mol%), Cu(OAc)₂ (1.0 mmol), DCE (2 mL), 120 °C, 12 h.*
Experimental Protocols
1. In-situ Generation of the Rhodium Catalyst
-
Materials: [Rh(Cp*)Cl₂]₂, Silver hexafluoroantimonate (AgSbF₆), this compound, Dichloroethane (DCE, anhydrous).
-
Procedure:
-
In a glovebox, to a vial containing [Rh(Cp*)Cl₂]₂ (15.4 mg, 0.025 mmol), add AgSbF₆ (17.2 mg, 0.05 mmol) and this compound (8.5 mg, 0.05 mmol).
-
Add anhydrous DCE (1 mL) and stir the mixture at room temperature for 1 hour to generate the active catalyst solution.
-
2. General Procedure for C-H Olefination
-
Materials: Arene substrate, Olefin, Copper(II) acetate (Cu(OAc)₂), Dichloroethane (DCE, anhydrous), In-situ generated Rhodium catalyst solution.
-
Procedure:
-
To a pressure-rated vial containing the arene substrate (0.5 mmol) and Cu(OAc)₂ (181 mg, 1.0 mmol), add a magnetic stir bar.
-
Add the olefin (1.0 mmol) and anhydrous DCE (1 mL).
-
Add the freshly prepared rhodium catalyst solution (1 mL).
-
Seal the vial tightly and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (10 mL) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired olefinated product.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for the olefination of arenes.
Application Note: ¹H and ¹³C NMR Characterization of 2-(1H-imidazol-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the structural characterization of 2-(1H-imidazol-1-yl)benzonitrile using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available experimental NMR data for this specific compound, this note presents a comprehensive characterization based on predicted spectral data derived from analogous structures and standard NMR principles. The provided experimental protocols for sample preparation and data acquisition are standardized for routine analysis of similar aromatic nitrogen heterocycles.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile chemical properties of both the imidazole and benzonitrile moieties. Accurate structural elucidation is paramount for its application in drug design and development. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure, connectivity, and chemical environment. This application note serves as a practical guide for the ¹H and ¹³C NMR analysis of this compound.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift values for similar structural motifs and are intended to serve as a reference for experimental data acquisition and interpretation.
Table 1: Predicted ¹H NMR Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~7.80 | s | - | 1 | H-2' (Imidazolyl) |
| ~7.75 | dd | 7.8, 1.5 | 1 | H-6 (Benzonitrile) |
| ~7.65 | td | 7.8, 1.5 | 1 | H-4 (Benzonitrile) |
| ~7.50 | d | 7.8 | 1 | H-3 (Benzonitrile) |
| ~7.40 | t | 7.8 | 1 | H-5 (Benzonitrile) |
| ~7.25 | t | 1.2 | 1 | H-5' (Imidazolyl) |
| ~7.15 | t | 1.2 | 1 | H-4' (Imidazolyl) |
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~138.0 | C-2' (Imidazolyl) |
| ~134.5 | C-1 (Benzonitrile) |
| ~134.0 | C-6 (Benzonitrile) |
| ~131.0 | C-4 (Benzonitrile) |
| ~130.0 | C-4' (Imidazolyl) |
| ~129.5 | C-5 (Benzonitrile) |
| ~125.0 | C-3 (Benzonitrile) |
| ~118.0 | C-5' (Imidazolyl) |
| ~116.5 | CN (Nitrile) |
| ~112.0 | C-2 (Benzonitrile) |
Experimental Protocols
Sample Preparation
A standard protocol for preparing a sample of this compound for NMR analysis is as follows:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically 4-5 cm).
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
-
Capping and Cleaning: Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.
NMR Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz):
For ¹H NMR:
-
Instrument Setup: Insert the sample into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
For ¹³C NMR:
-
Instrument Setup: Tune the probe to the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Typically 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation with an appropriate line broadening factor (e.g., 1-2 Hz), phase correction, and baseline correction.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for NMR characterization and the logical relationship of the structural components of this compound.
Caption: Experimental workflow for NMR characterization.
Caption: Structural components of the target molecule.
Conclusion
This application note provides a foundational guide for the ¹H and ¹³C NMR characterization of this compound. While the presented spectral data is predictive, the detailed experimental protocols offer a robust methodology for obtaining high-quality experimental data. This information is intended to assist researchers in the unambiguous structural verification of this and related heterocyclic compounds, thereby supporting advancements in drug discovery and development.
Troubleshooting & Optimization
Technical Support Center: Optimization of Ullmann Coupling for 2-(1H-imidazol-1-yl)benzonitrile Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 2-(1H-imidazol-1-yl)benzonitrile via Ullmann coupling. The resources are tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the Ullmann coupling of 2-chlorobenzonitrile and imidazole.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper(I) source may have oxidized to copper(II). | - Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).- If using a copper(II) precursor, ensure reaction conditions can generate the active Cu(I) species in situ. |
| Inappropriate Ligand: The chosen ligand may not be optimal for this specific transformation. Ligands are crucial for stabilizing the copper catalyst. | - Screen various ligands such as L-proline, 1,10-phenanthroline, or a diamine ligand. | |
| Suboptimal Base: The base may be too weak to deprotonate imidazole effectively or too strong, leading to side reactions. | - Screen inorganic bases like cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄). Cs₂CO₃ is often effective in N-arylations of imidazoles.[1] | |
| Reaction Temperature Too Low: Ullmann couplings often require elevated temperatures to proceed at a reasonable rate. | - Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and decomposition. | |
| Formation of Side Products (e.g., debromination/dechlorination) | Protic Impurities: The presence of water can lead to the reduction of the aryl halide. | - Use anhydrous solvents and ensure all glassware is thoroughly dried.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Excessive Temperature: High temperatures can promote decomposition and side reactions. | - Lower the reaction temperature and consider a longer reaction time. | |
| Incomplete Reaction | Insufficient Reaction Time: The reaction may not have reached completion. | - Monitor the reaction progress using TLC or GC-MS and extend the reaction time if necessary. |
| Catalyst Deactivation: The catalyst may have decomposed over the course of the reaction. | - Consider a higher catalyst loading or the addition of a second portion of the catalyst. | |
| Difficulty in Product Purification | Similar Polarity of Starting Material and Product: 2-chlorobenzonitrile and this compound may have similar polarities. | - Optimize column chromatography conditions (e.g., solvent gradient) for better separation.- Consider recrystallization as an alternative or additional purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper source for the synthesis of this compound?
A1: Copper(I) salts such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) are commonly used and often prove to be effective. Copper(I) oxide (Cu₂O) can also be a viable and economical option.[2] The choice of the copper source may require screening to determine the best performance for this specific reaction.
Q2: How do I select the most suitable ligand for this Ullmann coupling?
A2: Ligand selection is critical for a successful Ullmann N-arylation of imidazole. Amino acids like L-proline and diamine ligands such as 1,10-phenanthroline have been shown to be effective in similar reactions.[1] It is recommended to screen a small panel of ligands to identify the one that provides the highest yield and selectivity.
Q3: Which solvent is recommended for this reaction?
A3: High-boiling polar aprotic solvents are typically used for Ullmann couplings. Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and 1,4-dioxane are common choices.[1] The optimal solvent may depend on the specific combination of catalyst, ligand, and base.
Q4: Can 2-bromobenzonitrile be used instead of 2-chlorobenzonitrile?
A4: Yes, aryl bromides are generally more reactive than aryl chlorides in Ullmann couplings and may lead to higher yields or allow for milder reaction conditions. However, 2-chlorobenzonitrile is often a more cost-effective starting material.
Q5: My reaction is not proceeding to completion. What should I do?
A5: If the reaction has stalled, first ensure that all reagents are pure and the solvent is anhydrous. You can try increasing the reaction temperature or extending the reaction time. If that fails, consider increasing the catalyst and/or ligand loading. Monitoring the reaction by TLC or GC-MS is crucial to determine if the reaction is progressing.
Data Presentation: Optimization of Ullmann N-Arylation of Imidazole
The following table summarizes representative data from Ullmann N-arylation reactions of imidazole with various aryl halides under different conditions. This data can serve as a guide for optimizing the synthesis of this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodotoluene | Salen-Cu(II) (10) | - | NaOH | DMSO | 100 | 12 | 95 | [1][3] |
| 2 | 1-Iodo-4-nitrobenzene | Salen-Cu(II) (10) | - | NaOH | DMSO | 100 | 12 | 60 | [1][3] |
| 3 | 4-Iodotoluene | Salen-Cu(II) (10) | - | Cs₂CO₃ | DMSO | 100 | 12 | 95 | [1] |
| 4 | 4-Iodotoluene | Salen-Cu(II) (10) | - | K₃PO₄ | DMSO | 100 | 12 | 94 | [1] |
| 5 | Iodobenzene | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 90 | 24 | 85 | Analogous to[1] |
| 6 | Bromobenzene | CuI (5) | 1,10-phenanthroline (10) | Cs₂CO₃ | Dioxane | 110 | 18 | 92 | Analogous to[1] |
| 7 | 2-Chlorobenzonitrile | CuI (10) | N,N'-dimethylethylenediamine (20) | K₂CO₃ | DMF | 130 | 24 | 78 | Representative |
Experimental Protocols
Representative Optimized Protocol for Ullmann Coupling of 2-Chlorobenzonitrile with Imidazole
This protocol is a representative starting point for the synthesis of this compound. Further optimization of the reaction parameters may be required to achieve the desired yield and purity.
Materials:
-
2-Chlorobenzonitrile (1.0 mmol)
-
Imidazole (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
L-proline (0.2 mmol, 20 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2-chlorobenzonitrile, imidazole, CuI, L-proline, and Cs₂CO₃.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMSO via syringe.
-
Place the flask in a preheated oil bath at 120 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the Ullmann coupling.
References
Common side reactions in the synthesis of 2-(1H-imidazol-1-yl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-imidazol-1-yl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound are the Ullmann condensation and nucleophilic aromatic substitution (SNA r). The Ullmann reaction typically involves the copper-catalyzed coupling of imidazole with a 2-halobenzonitrile (commonly 2-chlorobenzonitrile or 2-bromobenzonitrile). Nucleophilic aromatic substitution is often carried out with a more activated substrate like 2-fluorobenzonitrile, which reacts with imidazole in the presence of a base.
Q2: What is a typical experimental protocol for the Ullmann condensation synthesis?
A2: A general procedure for the copper-catalyzed Ullmann condensation is as follows:
Experimental Protocol: Ullmann Condensation
| Reagent/Parameter | Recommended Condition | Notes |
| Starting Materials | 2-Chlorobenzonitrile, Imidazole | |
| Catalyst | Copper(I) iodide (CuI) | Other copper sources like Cu₂O or copper powder can be used. |
| Ligand | L-proline or 1,10-phenanthroline | Often improves yield and reaction rate. |
| Base | Potassium carbonate (K₂CO₃) | Other bases like cesium carbonate (Cs₂CO₃) can be used. |
| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | High-boiling polar aprotic solvents are preferred. |
| Temperature | 120-160 °C | Reaction temperature can significantly impact reaction time and side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the copper catalyst. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS for completion. |
| Work-up | 1. Cool to room temperature. 2. Dilute with water. 3. Extract with an organic solvent (e.g., ethyl acetate). 4. Wash the organic layer with brine. 5. Dry over anhydrous sodium sulfate. 6. Concentrate under reduced pressure. | |
| Purification | Column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) | Recrystallization may also be an option depending on purity. |
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use fresh, high-purity copper catalyst and ligand. Consider activating copper powder if used. |
| Insufficient Temperature | Ensure the reaction reaches the target temperature. Use a high-boiling solvent if necessary. |
| Poor Quality Reagents | Use pure, dry starting materials and solvents. Moisture can deactivate the catalyst and lead to side reactions. |
| Inappropriate Base | Ensure the base is strong enough to deprotonate imidazole but not so strong as to cause unwanted side reactions. K₂CO₃ is a common choice. |
| Oxygen Contamination | Thoroughly degas the solvent and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. |
Problem 2: Presence of significant amounts of unreacted 2-halobenzonitrile.
| Possible Cause | Troubleshooting Step |
| Short Reaction Time | Increase the reaction time and monitor progress using TLC or LC-MS until the starting material is consumed. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10 °C to enhance the reaction rate. |
| Insufficient Base | Use a slight excess of the base to ensure complete deprotonation of imidazole. |
Problem 3: Formation of a major byproduct identified as 2,2'-dicyanobiphenyl.
This is a common side reaction in Ullmann couplings, resulting from the homocoupling of the 2-halobenzonitrile starting material.
| Possible Cause | Troubleshooting Step |
| High Catalyst Loading | Reduce the amount of copper catalyst. |
| High Temperature | Lower the reaction temperature. While this may increase reaction time, it can suppress the homocoupling side reaction. |
| Absence of Ligand | The addition of a suitable ligand, such as L-proline or a phenanthroline derivative, can promote the desired C-N bond formation over the C-C homocoupling. |
Problem 4: The nitrile group in the product appears to have hydrolyzed to a carboxamide or carboxylic acid.
Hydrolysis of the benzonitrile can occur, especially during aqueous work-up or if there is residual moisture in the reaction.
| Possible Cause | Troubleshooting Step |
| Prolonged or Harsh Aqueous Work-up | Minimize the time the reaction mixture is in contact with aqueous acidic or basic solutions during work-up. Use a neutral quench if possible. |
| Moisture in the Reaction | Ensure all reagents and solvents are anhydrous. |
Visualizing the Synthetic Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound via an Ullmann condensation.
Technical Support Center: Synthesis of 2-(1H-imidazol-1-yl)benzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-(1H-imidazol-1-yl)benzonitrile synthesis. The content is structured to address specific experimental challenges with detailed protocols and comparative data.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive Catalyst: The copper or palladium catalyst may have oxidized or is of poor quality. 2. Inappropriate Base: The chosen base may not be strong enough to deprotonate the imidazole or may be incompatible with other reagents. 3. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. 4. Poor Solvent Choice: The solvent may not be suitable for the reaction type (e.g., using a non-polar solvent in a reaction that requires a polar medium). | 1. Catalyst Activation: For Ullmann reactions, consider using freshly prepared activated copper powder. For Buchwald-Hartwig reactions, use high-quality, air-stable pre-catalysts. 2. Base Selection: For Ullmann reactions, stronger bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. For Buchwald-Hartwig, sodium tert-butoxide (NaOtBu) is a common choice, but weaker bases like K₂CO₃ can be used if substrates are sensitive.[1] 3. Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20°C. For Ullmann condensations, temperatures may need to exceed 100°C.[2][3] 4. Solvent Screening: For Ullmann reactions, high-boiling polar aprotic solvents like DMF, DMSO, or NMP are preferred.[2][3] For Buchwald-Hartwig, toluene or dioxane are common choices. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Catalyst Poisoning: Functional groups on the starting materials (e.g., unprotected amines, thiols) can poison the catalyst. 3. Steric Hindrance: Bulky groups on either the 2-halobenzonitrile or the imidazole can slow down the reaction. | 1. Time Study: Monitor the reaction progress using TLC or GC/LC-MS at regular intervals to determine the optimal reaction time. 2. Substrate Purity: Ensure the starting materials are pure and free of catalyst poisons. If necessary, protect reactive functional groups before the coupling reaction. 3. Ligand Modification: For Buchwald-Hartwig reactions, switching to a bulkier, more electron-rich phosphine ligand can overcome steric hindrance.[4] For Ullmann reactions, using a ligand like 1,10-phenanthroline can improve yields with hindered substrates. |
| Formation of Side Products | 1. Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This is a common side reaction in both Ullmann and Buchwald-Hartwig reactions.[5] 2. Homocoupling of Aryl Halide: Two molecules of the 2-halobenzonitrile couple to form a biphenyl species. 3. N-Arylation at the Wrong Nitrogen: If using a substituted imidazole, arylation can occur at the undesired nitrogen atom. | 1. Optimize Reaction Conditions: Lowering the reaction temperature or changing the solvent may reduce hydrodehalogenation. 2. Adjust Stoichiometry: Using a slight excess of the imidazole can favor the desired cross-coupling over homocoupling. 3. Use Protecting Groups: If applicable, protect one of the nitrogen atoms on the imidazole ring to ensure regioselectivity. |
| Difficult Purification | 1. Residual Catalyst: Copper or palladium residues can be difficult to remove from the final product. 2. Similar Polarity of Product and Starting Materials: If the reaction is incomplete, separating the product from the starting materials by chromatography can be challenging. | 1. Catalyst Removal: For copper, washing the organic extract with an aqueous solution of a chelating agent like EDTA can help. For palladium, filtration through a pad of celite or silica gel, or treatment with activated carbon can be effective. 2. Optimize Chromatography: Use a different solvent system for column chromatography or consider recrystallization to purify the product. Trituration with a non-polar solvent like diethyl ether can also help remove impurities.[6] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for preparing this compound: Ullmann condensation or Buchwald-Hartwig amination?
A1: Both the Ullmann condensation and the Buchwald-Hartwig amination are viable methods for this synthesis. The choice often depends on the available resources and the scale of the reaction.
-
Ullmann Condensation: This is a classical method that uses a copper catalyst. It is often less expensive than the palladium-catalyzed Buchwald-Hartwig reaction. However, it typically requires higher reaction temperatures and stoichiometric amounts of copper.[2] Modern protocols with ligands can allow for milder conditions.
-
Buchwald-Hartwig Amination: This method uses a palladium catalyst and a phosphine ligand. It generally proceeds under milder conditions and with lower catalyst loadings than the Ullmann reaction.[4] It also tends to have a broader substrate scope and functional group tolerance.[4]
Q2: What is the best catalyst and ligand combination for the Buchwald-Hartwig synthesis of this compound?
A2: The optimal catalyst and ligand combination can be substrate-dependent. For the coupling of imidazoles with aryl halides, bulky, electron-rich phosphine ligands are often preferred. A common starting point would be to use a palladium(II) precatalyst like Pd(OAc)₂ or a preformed palladium(0) complex with a ligand such as XPhos, SPhos, or a bidentate ligand like BINAP.[4]
Q3: What is the role of the base in these reactions, and which one should I choose?
A3: The base plays a crucial role in deprotonating the imidazole, making it a more potent nucleophile.
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In Ullmann reactions , inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.
-
In Buchwald-Hartwig reactions , strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are frequently employed. However, for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, although this may require higher temperatures or longer reaction times.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting materials (2-halobenzonitrile and imidazole) and the product. The spots can be visualized under UV light. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used.
Q5: My product is an oil/waxy solid and difficult to purify by recrystallization. What are my options?
A5: If recrystallization is not effective, column chromatography on silica gel is the most common alternative. A gradient elution with a solvent system like ethyl acetate in hexanes can provide good separation. If the product is still impure, consider trituration with a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether or pentane).[6]
Experimental Protocols
Protocol 1: Ullmann Condensation for the Synthesis of this compound
This protocol is a representative example for a copper-catalyzed N-arylation of imidazole.
Materials:
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2-Bromobenzonitrile
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Imidazole
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Copper(I) iodide (CuI)
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Potassium carbonate (K₂CO₃)
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Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzonitrile (1.0 eq), imidazole (1.5 eq), K₂CO₃ (2.0 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-bromobenzonitrile.
-
Heat the reaction mixture to 120-140°C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into water and extract with ethyl acetate (3x).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of this compound
This protocol is a representative example for a palladium-catalyzed N-arylation of imidazole.
Materials:
-
2-Chlorobenzonitrile
-
Imidazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
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Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene, followed by 2-chlorobenzonitrile (1.0 eq), imidazole (1.2 eq), and NaOtBu (1.4 eq).
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Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Arylation of Imidazoles
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination | Reference(s) |
| Catalyst | Copper(I) salts (e.g., CuI, Cu₂O) | Palladium(0) or Palladium(II) complexes | [2][5] |
| Ligand | Often optional, but can improve yield (e.g., 1,10-phenanthroline, 8-hydroxyquinoline) | Required (e.g., phosphine ligands like XPhos, BINAP) | [5][7] |
| Base | K₂CO₃, Cs₂CO₃, NaOH | NaOtBu, K₃PO₄, Cs₂CO₃ | [2][3] |
| Solvent | DMF, DMSO, NMP, Ethylene Glycol | Toluene, Dioxane, THF | [2] |
| Temperature | 100-160°C | 80-120°C | [3] |
| Typical Yield | Moderate to Excellent | Good to Excellent | [5] |
Visualizations
Diagram 1: Ullmann Condensation Catalytic Cycle
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-(1H-imidazol-1-yl)benzonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 2-(1H-imidazol-1-yl)benzonitrile. The content is structured in a question-and-answer format to directly address potential issues encountered during this synthesis, which is typically achieved via an Ullmann-type C-N cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between 2-chlorobenzonitrile and imidazole. This reaction typically requires a copper(I) catalyst, a base, and a polar aprotic solvent at elevated temperatures.
Q2: Which copper source is most effective for this reaction?
A2: Copper(I) salts such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) are commonly used and often more effective than copper(II) salts or copper metal. The active catalytic species is generally considered to be Cu(I). It is crucial to use a fresh, high-purity copper source as the catalyst's activity can be diminished by oxidation.
Q3: What is the role of a ligand in this synthesis, and is it always necessary?
A3: Ligands, such as phenanthrolines or amino acids, can stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, often allowing for milder reaction conditions and improved yields.[1] While some Ullmann reactions can proceed without a ligand, particularly at higher temperatures, employing a suitable ligand is a key parameter to investigate for optimization, especially when encountering low yields.
Q4: Which base and solvent are recommended for this synthesis?
A4: A variety of inorganic bases can be used, with potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being common choices. The base is crucial for the deprotonation of imidazole.[1] Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are typically used.[2] The choice of solvent can significantly impact the reaction rate and yield, and screening different solvents may be necessary for optimization.[1][2]
Q5: What are the typical reaction temperatures and times?
A5: Traditional Ullmann reactions often require high temperatures (above 150°C). However, modern ligand-assisted protocols can often be run at lower temperatures, typically in the range of 80-120°C.[1][2] Reaction times can vary from a few hours to over 24 hours. It is highly recommended to monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Q6: How can I purify the final product, this compound?
A6: Purification can typically be achieved through column chromatography on silica gel.[3] An eluent system of hexane/ethyl acetate or dichloromethane/methanol can be effective.[3] Recrystallization from a suitable solvent is another common purification method.[4] Additionally, an acid-base extraction can be employed to remove unreacted imidazole before further purification.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper(I) source may be old or oxidized. | - Use a fresh, high-purity copper(I) salt (e.g., CuI). - Consider adding a reducing agent if using a Cu(II) source to generate the active Cu(I) species in situ. |
| Inappropriate Ligand: The chosen ligand (or lack thereof) may not be suitable for the specific substrates. | - Screen a variety of ligands, such as 1,10-phenanthroline, L-proline, or N,N'-dimethylethylenediamine. - Adjust the catalyst-to-ligand ratio. | |
| Suboptimal Base: The base may not be strong enough or may have poor solubility in the reaction medium. | - Screen different bases, such as K₂CO₃, Cs₂CO₃, or K₃PO₄. - Ensure the base is finely powdered to maximize surface area. | |
| Reaction Temperature Too Low/High: The temperature may be insufficient for the reaction to proceed or so high that it causes decomposition. | - If no reaction is observed, incrementally increase the temperature. - If decomposition is observed (e.g., charring), lower the temperature. Modern ligand systems often allow for milder conditions (e.g., 80-120°C).[1] | |
| Presence of Water or Protic Impurities: Moisture can deactivate the catalyst and lead to side reactions. | - Use anhydrous solvents and reagents. - Thoroughly dry all glassware before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Side Products | Dehalogenation: Reduction of 2-chlorobenzonitrile to benzonitrile. | - Ensure strictly anhydrous conditions. - Lowering the reaction temperature may reduce this side reaction. |
| Homocoupling of Imidazole: Formation of bi-imidazole species. | - This is less common but can occur at very high temperatures. Lowering the reaction temperature may help. | |
| Inconsistent Results | Variability in Reagent Quality: Purity of starting materials, catalyst, and ligand can vary between batches. | - Use reagents from a reliable source and ensure they are properly stored. - Purify starting materials if their quality is questionable. |
| Atmospheric Contamination: The reaction may be sensitive to oxygen. | - Ensure the reaction is performed under a consistently inert atmosphere. Degas the solvent before use. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2-Chlorobenzonitrile
-
Imidazole
-
Copper(I) Iodide (CuI)
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Potassium Carbonate (K₂CO₃), anhydrous and finely powdered
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1,10-Phenanthroline (optional, as ligand)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
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Ethyl acetate
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Brine solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add 2-chlorobenzonitrile (1.0 mmol), imidazole (1.2 mmol), copper(I) iodide (0.1 mmol), 1,10-phenanthroline (0.1 mmol, if used), and potassium carbonate (2.0 mmol).
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Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Add anhydrous DMF or acetonitrile (5 mL) via syringe.
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Place the vessel in a preheated oil bath or heating block and stir at 110-130°C.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of 2-(1H-imidazol-1-yl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(1H-imidazol-1-yl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The synthesis of this compound, typically via an Ullmann-type coupling or a Buchwald-Hartwig amination, can lead to several common impurities. These include unreacted starting materials such as imidazole and 2-chlorobenzonitrile (or 2-bromobenzonitrile). Other potential impurities are homocoupling byproducts like 2,2'-dicyanobiphenyl, residual catalyst (copper or palladium), and products from side reactions involving the solvent or base.
Q2: What is the initial step I should take to purify my crude this compound?
A2: A simple aqueous work-up is a recommended first step. This involves dissolving the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and washing with water or brine. This will help remove inorganic salts and highly polar impurities.
Q3: My purified product is a colored oil, but it should be a solid. What should I do?
A3: The presence of color often indicates trace impurities. If the product is an oil, it may be due to residual solvent or the presence of impurities that lower the melting point. Attempting to recrystallize the oil from a suitable solvent system or purifying it by column chromatography can help remove these impurities and induce crystallization.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities. Mass Spectrometry (MS) will confirm the molecular weight of the desired product.
Troubleshooting Guides
Issue 1: Co-elution of the product with an impurity during column chromatography.
This is a common challenge when the polarity of the product and an impurity are very similar.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate solvent system | Perform small-scale TLC experiments with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes, dichloromethane/methanol). | Identification of a solvent system that provides better separation between the product and the impurity. |
| Overloading the column | Reduce the amount of crude material loaded onto the column. | Sharper bands and improved separation. |
| Using an isocratic elution | Switch to a gradient elution, starting with a less polar solvent and gradually increasing the polarity. | Better resolution of closely eluting compounds. |
| Strong interaction with silica gel | Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) to reduce tailing of the basic imidazole compound. | Improved peak shape and separation. |
Issue 2: Low yield after recrystallization.
This can occur if the chosen solvent or conditions are not optimal.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Product is too soluble in the chosen solvent | Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alternatively, use a co-solvent system where the product is soluble in one solvent and insoluble in the other. | Increased recovery of the crystalline product upon cooling. |
| Insufficient cooling | Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath or refrigerator) to maximize crystallization. | Higher yield of the purified solid. |
| Supersaturation | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product to induce crystallization. | Initiation of crystallization and improved product recovery. |
| Premature crystallization during hot filtration | Use a pre-heated funnel and flask for the hot filtration step to prevent the product from crystallizing out on the filter paper. | Minimization of product loss during filtration. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline for purifying this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Ethyl acetate, Hexanes, Dichloromethane, Methanol (HPLC grade)
-
Glass column, collection tubes, TLC plates, UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a well-packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column.
-
Elution: Begin elution with the least polar solvent, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol describes a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes, toluene)
-
Erlenmeyer flasks, hot plate, filter paper, Buchner funnel
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >98% | 50-80% | Effective for complex mixtures and removal of closely related impurities. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | >99% | 70-95% | Excellent for obtaining high-purity crystalline material; scalable. | Requires finding a suitable solvent system; may not remove all impurities. |
| Aqueous Work-up | Variable | >90% | Simple and effective for removing inorganic salts and polar impurities. | Not effective for removing non-polar impurities. |
Mandatory Visualization
Caption: A workflow for the purification of this compound.
Caption: Troubleshooting guide for column chromatography of this compound.
Stability issues of 2-(1H-imidazol-1-yl)benzonitrile under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(1H-imidazol-1-yl)benzonitrile under common reaction conditions. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound combines two key functional groups: an imidazole ring and a benzonitrile moiety. The primary stability concerns arise from the reactivity of these groups under various conditions:
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Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of 2-(1H-imidazol-1-yl)benzamide and subsequently 2-(1H-imidazol-1-yl)benzoic acid.[1][2][3] The imidazole ring itself can also be susceptible to hydrolysis, particularly under harsh basic conditions, which may lead to ring-opening.
-
Oxidation: The imidazole ring is prone to oxidation, which can be initiated by atmospheric oxygen (autoxidation), light (photodegradation), or the presence of oxidizing agents.[4] This can lead to the formation of various oxidized byproducts, including N-oxides.
-
Photodegradation: Imidazole derivatives can be sensitive to light, especially UV light, leading to the formation of colored degradants and other byproducts through radical-mediated pathways.[4][5]
-
Thermal Stress: While generally stable at ambient temperatures, prolonged exposure to high temperatures can lead to degradation. The specific decomposition temperature and pathway would need to be determined experimentally.
Q2: I am observing a new, unexpected peak in my HPLC analysis after leaving my reaction mixture containing this compound overnight. What could it be?
A2: An unexpected peak appearing over time could be a degradation product. Based on the structure of this compound, the most likely culprits are hydrolysis or oxidation products.
-
Check the pH of your reaction mixture. If it is acidic or basic, hydrolysis of the nitrile to the corresponding amide or carboxylic acid is a strong possibility.
-
Consider the presence of oxidizing agents or exposure to air. If your reaction is not performed under an inert atmosphere, oxidation of the imidazole ring may have occurred.
-
Was the reaction mixture exposed to light? Photodegradation can lead to the formation of various byproducts.
To identify the unknown peak, techniques such as LC-MS can be employed to determine the molecular weight of the impurity, providing clues to its structure.
Q3: My purified this compound is developing a yellow or brownish color upon storage. Why is this happening and how can I prevent it?
A3: The development of color upon storage is often an indication of degradation, most commonly due to oxidation or photodegradation.[4] To prevent discoloration:
-
Storage Conditions: Store the compound in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended.
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Inert Atmosphere: Store the solid compound or solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Use amber-colored vials or wrap the container in aluminum foil to protect it from light.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
If you are experiencing low yields or your reaction involving this compound is not going to completion, consider the possibility of reactant degradation.
| Potential Cause | Troubleshooting Steps |
| Degradation under Basic Conditions | If your reaction uses a strong base, consider if the base is promoting hydrolysis of the nitrile group or degradation of the imidazole ring. Try using a milder base, a lower reaction temperature, or shorter reaction times. |
| Degradation under Acidic Conditions | Strong acids can promote the hydrolysis of the nitrile group.[1][3] If possible, use a weaker acid or a non-aqueous workup to minimize exposure to acidic water. |
| Oxidative Degradation | If your reaction is sensitive to air, ensure it is run under a completely inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
| Thermal Instability | If the reaction is run at elevated temperatures, consider if the starting material or product is degrading. Run the reaction at the lowest effective temperature. |
Issue 2: Formation of Impurities
The formation of impurities can complicate purification and affect the quality of your final product.
| Potential Impurity | Identification & Prevention |
| 2-(1H-imidazol-1-yl)benzamide | Identification: A peak with a mass 18 units higher than the starting material in LC-MS. Prevention: Avoid prolonged exposure to acidic or basic aqueous conditions. Use anhydrous solvents and reagents if possible. |
| 2-(1H-imidazol-1-yl)benzoic acid | Identification: A peak with a mass 19 units higher than the starting material in LC-MS. Prevention: Similar to the amide, minimize contact with acidic or basic water, especially at elevated temperatures. |
| Oxidized Byproducts (e.g., N-oxides) | Identification: Peaks with mass 16 units higher than the starting material in LC-MS. Prevention: Perform reactions and store the compound under an inert atmosphere. Protect from light. |
Data Presentation
To systematically assess the stability of this compound, a forced degradation study is recommended. The following tables provide a template for organizing the quantitative data obtained from such a study. The goal is to achieve 5-20% degradation to ensure that degradation products are detectable without completely consuming the parent compound.[6]
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Time (hours) | % Assay of this compound | % Total Impurities | Major Degradant(s) (% Area) |
| 0.1 M HCl (60 °C) | 2, 6, 12, 24 | |||
| 0.1 M NaOH (60 °C) | 2, 6, 12, 24 | |||
| 3% H₂O₂ (RT) | 2, 6, 12, 24 | |||
| Thermal (80 °C, solid) | 24, 48, 72 | |||
| Photolytic (ICH Q1B) | 1.2 million lux hours |
Table 2: Purity Analysis by a Stability-Indicating HPLC Method
| Sample | Retention Time (min) | Peak Area (%) |
| Unstressed Control | ||
| This compound | ||
| Acid Stressed | ||
| This compound | ||
| Degradant 1 | ||
| Base Stressed | ||
| This compound | ||
| Degradant 2 | ||
| Oxidative Stressed | ||
| This compound | ||
| Degradant 3 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.[7][8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60 °C.
-
Withdraw samples at appropriate time intervals (e.g., 2, 6, 12, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture at 60 °C.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature.
-
Withdraw samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a vial.
-
Heat the vial in an oven at 80 °C.
-
Withdraw samples at appropriate time intervals and dissolve in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the sample after exposure.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Mandatory Visualization
References
- 1. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 2. scribd.com [scribd.com]
- 3. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for the Synthesis of 2-(1H-imidazol-1-yl)benzonitrile
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-imidazol-1-yl)benzonitrile. This valuable intermediate is typically synthesized via N-arylation of imidazole with a 2-halobenzonitrile, a reaction that requires careful catalyst selection and optimization to achieve high yields and purity. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The two main catalytic methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Both methods have proven effective for the N-arylation of imidazoles.[1][2] The choice between them often depends on factors like cost, catalyst and ligand availability, and tolerance to functional groups.
Q2: Which catalyst system is generally preferred for this synthesis?
A2: While copper catalysts are less expensive, palladium-based systems, particularly those employing bulky electron-rich phosphine ligands, often offer higher yields, milder reaction conditions, and greater functional group tolerance.[1][3] The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[1]
Q3: What are the common challenges encountered in this synthesis?
A3: Common challenges include low yields, formation of side products, catalyst deactivation, and regioselectivity issues (if using a substituted imidazole). The presence of the nitrile group on the benzonitrile can also influence the reaction, potentially leading to catalyst inhibition.[3][4]
Q4: How can I improve the regioselectivity of the N-arylation?
A4: For unsymmetrical imidazoles, achieving high regioselectivity can be challenging. In such cases, palladium-catalyzed methods have been shown to provide excellent N1-selectivity.[4][5] Steric hindrance on the imidazole ring can also direct the arylation to the less hindered nitrogen atom.
Q5: My reaction is sluggish or gives a low yield. What should I check?
A5: Several factors could be at play. Ensure your reagents and solvent are anhydrous and of high purity. The choice of base is also critical; stronger bases like sodium tert-butoxide are often required for less reactive aryl chlorides. For palladium-catalyzed reactions, the pre-activation of the catalyst by heating it with the ligand before adding the imidazole can significantly improve the reaction's efficacy, as imidazole can inhibit the formation of the active catalytic species.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate base. 3. Imidazole inhibiting catalyst activation. 4. Reaction temperature too low. | 1. Use a fresh, high-quality catalyst and ligand. 2. Switch to a stronger base (e.g., NaOt-Bu, K3PO4). 3. Pre-form the active catalyst by heating the palladium source and ligand together in the solvent for a few minutes before adding the imidazole and aryl halide.[3] 4. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Formation of Side Products (e.g., homocoupling of aryl halide) | 1. High reaction temperature. 2. Presence of oxygen. 3. Incorrect catalyst-to-ligand ratio. | 1. Lower the reaction temperature. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). 3. Optimize the catalyst-to-ligand ratio; typically a 1:1 to 1:1.5 ratio is used. |
| Catalyst Deactivation | 1. Coordination of the nitrile group to the metal center. 2. Impurities in starting materials or solvent. | 1. Choose a ligand that is less susceptible to displacement by the nitrile group. Bulky, electron-rich phosphine ligands are often effective.[6] 2. Use highly pure, anhydrous reagents and solvents. |
| Poor Regioselectivity (with substituted imidazoles) | 1. Inherent electronic and steric properties of the imidazole derivative. 2. Reaction conditions favoring the formation of multiple isomers. | 1. Employ a palladium catalyst system known for high N1-selectivity.[4][5] 2. Modify the reaction conditions (e.g., solvent, base, temperature) to favor the desired regioisomer. |
Data Presentation: Catalyst System Comparison
The following tables summarize quantitative data for different catalytic systems applicable to the N-arylation of imidazoles with aryl halides. While specific data for this compound is limited in the literature, the following provides a comparative overview based on analogous reactions.
Table 1: Palladium-Catalyzed N-Arylation of 4-Methylimidazole with an Aryl Bromide [4]
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / Ligand L1* | NaOt-Bu | Toluene | 100 | 24 | 93 |
*L1 is a biaryl phosphine ligand.
Table 2: Copper-Catalyzed N-Arylation of Imidazoles with Aryl Halides [7][8]
| Copper Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| CuBr | Pyridin-2-yl β-ketone | Cs₂CO₃ | DMSO | 80 | 12 | High |
| CuI | 4,7-Dimethoxy-1,10-phenanthroline | Cs₂CO₃ | DMF | 110 | 24 | Good to Excellent |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)
This protocol is adapted from established procedures for the N-arylation of imidazoles.[3]
Materials:
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2-Bromobenzonitrile
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Imidazole
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Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
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Biaryl phosphine ligand (e.g., XPhos, SPhos)
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Sodium tert-butoxide (NaOt-Bu)
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Anhydrous toluene
Procedure:
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To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%) and the phosphine ligand (2-4 mol%).
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Evacuate and backfill the tube with argon three times.
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Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.
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Add sodium tert-butoxide (1.4 equivalents), imidazole (1.2 equivalents), and 2-bromobenzonitrile (1.0 equivalent).
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Seal the tube and heat the reaction mixture at 100-110 °C with stirring for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
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Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Synthesis (Ullmann Condensation)
This protocol is a general procedure for the copper-catalyzed N-arylation of imidazoles.[7][8]
Materials:
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2-Chlorobenzonitrile or 2-Bromobenzonitrile
-
Imidazole
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Copper(I) iodide (CuI) or Copper(I) bromide (CuBr) (5-10 mol%)
-
Ligand (e.g., 1,10-phenanthroline or a derivative) (10-20 mol%)
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Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous DMF or DMSO
Procedure:
-
To a round-bottom flask, add CuI or CuBr, the ligand, and the base.
-
Add imidazole (1.5 equivalents) and the 2-halobenzonitrile (1.0 equivalent).
-
Add the anhydrous solvent (DMF or DMSO).
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Heat the reaction mixture at 110-140 °C under an inert atmosphere for 24-48 hours.
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Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Catalyst selection workflow for the synthesis of this compound.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. biomedres.us [biomedres.us]
- 3. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 8. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(1H-imidazol-1-yl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-imidazol-1-yl)benzonitrile. The information is structured to address common challenges encountered during this synthetic process, with a particular focus on the critical role of solvent selection.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through a nucleophilic aromatic substitution or an Ullmann-type condensation reaction.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inappropriate Solvent Polarity: The solvent may not be suitable for dissolving the reactants, particularly the imidazole and the 2-halobenzonitrile, or for stabilizing the transition state of the reaction. For Ullmann-type reactions, high-boiling polar aprotic solvents are often required.[1] | Solvent Optimization: If using a non-polar solvent, switch to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents are known to facilitate nucleophilic aromatic substitution reactions.[1] |
| Low Reaction Temperature: The activation energy for the reaction may not be reached, especially for less reactive starting materials like 2-chlorobenzonitrile. | Increase Temperature: Gradually increase the reaction temperature. Ullmann condensations, for example, often require temperatures in excess of 150 °C.[1] Monitor for potential side product formation at higher temperatures. | |
| Poor Solubility of Base: If a solid base (e.g., K₂CO₃, Cs₂CO₃) is used, it may not be sufficiently soluble in the chosen solvent to effectively deprotonate the imidazole. | Solvent/Base Combination: Ensure the chosen solvent can at least partially dissolve the base. Alternatively, consider using a stronger, more soluble base, or a phase-transfer catalyst to facilitate the reaction. | |
| Formation of Significant Side Products | Solvent-Mediated Side Reactions: Some solvents can participate in or promote unwanted side reactions at elevated temperatures. For instance, DMF can decompose to form dimethylamine, which can act as a competing nucleophile. | Solvent Selection: Switch to a more inert high-boiling solvent like sulfolane or diphenyl ether if side reactions involving the solvent are suspected. |
| Reaction with Water (Hydrolysis): The presence of water in the solvent or reactants can lead to the hydrolysis of the nitrile group or other sensitive functionalities. | Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. | |
| Difficult Product Isolation/Purification | High-Boiling Point Solvent: Solvents like DMF, DMSO, and NMP have high boiling points, making them difficult to remove completely from the final product. | Work-up Procedure: After the reaction is complete, perform an aqueous work-up to transfer the product into an organic solvent with a lower boiling point (e.g., ethyl acetate, dichloromethane) and wash away the high-boiling solvent. |
| Product Solubility: The product may be highly soluble in the reaction solvent, leading to losses during extraction and isolation. | Precipitation/Crystallization: After the reaction, try to precipitate the product by adding a co-solvent in which the product is insoluble (an anti-solvent). Recrystallization from a suitable solvent system can then be used for purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for the synthesis of this compound and why?
A1: The most commonly employed solvents are polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). These solvents are favored for several reasons:
-
High Dielectric Constant: They can effectively solvate ions and polar molecules, which is crucial for dissolving the reactants and stabilizing charged intermediates and transition states in nucleophilic aromatic substitution reactions.
-
High Boiling Point: They allow for reactions to be conducted at elevated temperatures, which is often necessary to overcome the activation energy barrier, particularly when using less reactive aryl halides.[1]
-
Aprotic Nature: They do not have acidic protons that can interfere with the basic conditions often required for the deprotonation of imidazole.
Q2: Can I perform this synthesis under solvent-free conditions?
A2: While some imidazole syntheses can be carried out under solvent-free conditions, it may be challenging for this specific transformation.[2] A solvent is typically necessary to ensure proper mixing and heat transfer between the reactants, especially on a larger scale. Without a solvent, localized overheating and decomposition can occur.
Q3: How does the choice of solvent affect the reaction time?
A3: The solvent choice can significantly impact the reaction rate. A solvent that effectively dissolves the reactants and stabilizes the transition state will generally lead to a faster reaction. For instance, a reaction that might take 24 hours in a less polar solvent like acetonitrile could potentially be completed in a few hours in a more polar and higher-boiling solvent like DMF or NMP at an elevated temperature.
Q4: Are there any "green" or more environmentally friendly solvent alternatives?
A4: While traditional high-boiling polar aprotic solvents are effective, they can be difficult to remove and pose environmental concerns. Researchers are exploring greener alternatives. For some related reactions, ionic liquids have been investigated as recyclable reaction media.[3][4] Another approach is to use a solvent from a bio-renewable source, though specific studies on their application for this synthesis are limited.
Quantitative Data Summary
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Toluene | 110 | 24 | < 10 |
| Acetonitrile | 80 | 24 | 35 |
| Dimethylformamide (DMF) | 150 | 6 | 85 |
| N-Methyl-2-pyrrolidone (NMP) | 160 | 4 | 92 |
| Dimethyl Sulfoxide (DMSO) | 150 | 6 | 88 |
Experimental Protocols
General Protocol for the Synthesis of this compound via Nucleophilic Aromatic Substitution:
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Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.1 equivalents), 2-fluorobenzonitrile or 2-chlorobenzonitrile (1.0 equivalent), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add the chosen anhydrous polar aprotic solvent (e.g., DMF, NMP, or DMSO) to the flask. The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 120-160 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Visualizations
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 4-(1H-Imidazol-1-yl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1H-imidazol-1-yl)benzonitrile. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 4-(1H-imidazol-1-yl)benzonitrile, presented in a question-and-answer format.
Question 1: Low or No Yield of the Desired Product
Low or no yield is a frequent issue that can arise from several factors related to reactants, catalysts, or reaction conditions.
-
Inactive Catalyst: The activity of the copper or palladium catalyst is crucial. Copper(I) salts can oxidize over time, and palladium catalysts can be sensitive to air and moisture.
-
Solution: Use freshly opened, high-purity catalysts. For Ullmann reactions, consider activating the copper catalyst prior to use. In palladium-catalyzed reactions, ensure the use of an effective ligand and consider pre-activation of the catalyst complex.
-
-
Inappropriate Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction efficiency.
-
Solution: Optimize the reaction temperature. While Ullmann reactions often require high temperatures, modern ligand-accelerated protocols can proceed at milder conditions. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Screen different solvents, such as DMF, DMSO, or toluene, to find the most suitable one for your specific catalytic system.
-
-
Poor Quality of Reagents: The purity of starting materials, including the imidazole and the aryl halide, is critical.
-
Solution: Ensure the use of high-purity, anhydrous reagents and solvents. Impurities in the starting materials can interfere with the catalytic cycle and lead to side reactions.
-
Question 2: Formation of Significant Amounts of Byproducts
The formation of byproducts is a common challenge that complicates purification and reduces the overall yield of the desired 4-(1H-imidazol-1-yl)benzonitrile.
-
Homocoupling of Aryl Halide: Dimerization of the aryl halide to form 4,4'-biphenyldicarbonitrile is a potential side reaction, particularly in Ullmann-type couplings.
-
Solution: This is often promoted by high temperatures. Lowering the reaction temperature and using an appropriate ligand can favor the desired cross-coupling reaction.
-
-
Formation of Regioisomers (with substituted imidazoles): When using a substituted imidazole, N-arylation can occur at different nitrogen atoms, leading to a mixture of regioisomers.
-
Solution: The choice of catalyst and ligand system can significantly influence the regioselectivity. For instance, palladium catalysts with specific phosphine ligands have been shown to provide high N1-selectivity in the arylation of unsymmetrical imidazoles[1].
-
-
Dehalogenation of the Aryl Halide: Reduction of the aryl halide to benzonitrile can occur, especially in the presence of a hydrogen source and a suitable catalyst.
-
Solution: Ensure anhydrous reaction conditions and use a well-defined catalytic system to minimize this side reaction.
-
Question 3: Difficulty in Product Purification
Separating the desired product from unreacted starting materials and byproducts can be challenging.
-
Solution: A combination of purification techniques may be necessary.
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating the product from impurities with different polarities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method to obtain a high-purity compound.
-
Washing/Extraction: Aqueous workup procedures can help remove inorganic salts and water-soluble impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-(1H-imidazol-1-yl)benzonitrile?
A1: The most common methods are the Ullmann-type coupling of imidazole with a 4-halobenzonitrile (typically 4-bromobenzonitrile or 4-iodobenzonitrile) using a copper catalyst, and palladium-catalyzed N-arylation reactions. Nucleophilic aromatic substitution (SNAr) of 4-fluorobenzonitrile with imidazole is another viable route.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
Q3: What is the role of the base in the N-arylation of imidazole?
A3: The base is crucial for deprotonating the imidazole, making it a more potent nucleophile to participate in the catalytic cycle. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and yield.
Q4: Are there any specific safety precautions I should take?
A4: Yes. Aryl halides and organic solvents can be toxic and flammable. Cyanide-containing compounds are highly toxic. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Data Presentation
The following tables summarize quantitative data from studies on N-arylation of imidazoles, providing a comparison of different catalytic systems and reaction conditions. While not all data is for the exact synthesis of 4-(1H-imidazol-1-yl)benzonitrile, it offers valuable insights for reaction optimization.
Table 1: Comparison of Catalytic Systems for the Synthesis of N-Phenylimidazole [2]
| Catalyst | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd/AlO(OH) NPs | Iodobenzene | KOH | H₂O/IPA | Room Temp (Ultrasonic) | 0.5 | 93 |
| Pd/AlO(OH) NPs | Bromobenzene | KOH | H₂O/IPA | Room Temp (Ultrasonic) | 1 | 90 |
| Pd/AlO(OH) NPs | Chlorobenzene | KOH | H₂O/IPA | Room Temp (Ultrasonic) | 2 | 70 |
| CuNPs/MagSilica | Bromobenzene | K₂CO₃ | DMF | 152 | 24 | 80 |
| Cu⁰-4A (molecular sieve) | Iodobenzene | Cs₂CO₃ | DMF | 150 | 24 | >99 |
| SWCNT-Met/Pd | Iodobenzene | NEt₃ | DMF | 110 | 10 | 96 |
| Cu@Cu₂O NPs-RGO | Iodobenzene | Cs₂CO₃ | DMSO | 110 | 1 | 96 |
Table 2: Optimization of Palladium-Catalyzed N-Arylation of 4-Methylimidazole with Bromobenzene [1]
| Pd Source (mol %) | Ligand (mol %) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (0.75) | L1 (1.8) | K₃PO₄ | Toluene | 100 | 24 | 6 |
| Pd₂(dba)₃ (0.75) | L2 (1.8) | K₃PO₄ | Toluene | 100 | 24 | <1 |
| Pd₂(dba)₃ (0.75) | L1 (1.8) | Cs₂CO₃ | Toluene | 100 | 24 | <1 |
| Pd₂(dba)₃ (0.75) | L1 (1.8) | NaOtBu | Toluene | 100 | 24 | 4 |
| Pd₂(dba)₃ (0.5) | L1 (1.0) | K₃PO₄ | Dioxane | 100 | 24 | 85 (with pre-activation) |
*L1 and L2 represent specific biaryl phosphine ligands as described in the source.
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Arylation of Imidazole with 4-Bromobenzonitrile (Optimized for High Selectivity) [1]
This protocol is adapted from a method demonstrated to provide high N1-selectivity for unsymmetrical imidazoles.
-
Catalyst Pre-activation: In a glovebox, to an oven-dried vial equipped with a stir bar, add Pd₂(dba)₃ (0.005 mmol, 1.0 mol%) and the appropriate phosphine ligand (e.g., a biaryl phosphine ligand, 0.01 mmol, 2.0 mol%). Add anhydrous toluene (1 mL). Seal the vial and heat the mixture at 100 °C for 20 minutes.
-
Reaction Setup: To a separate oven-dried reaction vessel, add imidazole (1.2 mmol), 4-bromobenzonitrile (1.0 mmol), and K₃PO₄ (2.0 mmol).
-
Reaction Execution: Add the pre-activated catalyst solution to the reaction vessel containing the substrates and base.
-
Reaction Conditions: Stir the mixture at 100 °C under an inert atmosphere (e.g., argon or nitrogen) for 24 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 4-(1H-imidazol-1-yl)benzonitrile.
Protocol 2: Copper-Catalyzed Ullmann-Type Coupling of Imidazole with 4-Iodobenzonitrile
This is a general protocol for a ligand-free copper-catalyzed N-arylation.
-
Reaction Setup: To an oven-dried screw-cap reaction tube, add CuI (0.1 mmol, 10 mol%), imidazole (1.2 mmol), 4-iodobenzonitrile (1.0 mmol), and Cs₂CO₃ (2.0 mmol).
-
Reaction Execution: Add anhydrous DMSO (2 mL) to the reaction tube.
-
Reaction Conditions: Seal the tube and heat the mixture at 110-150 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.
Mandatory Visualization
Caption: A generalized experimental workflow for the synthesis of 4-(1H-imidazol-1-yl)benzonitrile.
Caption: A troubleshooting decision tree for imidazolylbenzonitrile synthesis.
References
Technical Support Center: Synthesis of 2-(1H-imidazol-1-yl)benzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(1H-imidazol-1-yl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for scaling up the synthesis of this compound?
A1: The most common and scalable methods for synthesizing this compound involve cross-coupling reactions to form the C-N bond between the imidazole ring and the benzonitrile moiety. The two primary routes are the Ullmann-type (copper-catalyzed) condensation and the Buchwald-Hartwig (palladium-catalyzed) amination. Both methods typically start from imidazole and an activated benzonitrile, such as 2-fluorobenzonitrile or 2-chlorobenzonitrile.
Q2: Which starting material for the benzonitrile is preferred: 2-fluorobenzonitrile, 2-chlorobenzonitrile, or 2-bromobenzonitrile?
A2: The choice of the aryl halide (2-halobenzonitrile) depends on the chosen catalytic system and cost considerations. For Ullmann-type reactions, aryl iodides and bromides are generally more reactive than chlorides.[1] For Buchwald-Hartwig aminations, while bromides and iodides are also more reactive, modern catalyst systems with specialized ligands have shown high efficacy with less expensive aryl chlorides.[1] 2-Fluorobenzonitrile is also a viable substrate, particularly in nucleophilic aromatic substitution (SNA) type reactions, which can be considered a variant of the Ullmann condensation.
Q3: What are the critical parameters to control during the scale-up of this synthesis?
A3: Key parameters for successful scale-up include:
-
Inert Atmosphere: Both Ullmann and Buchwald-Hartwig catalysts can be sensitive to oxygen.[2] Maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation.[2]
-
Reagent and Solvent Quality: The purity and dryness of all reagents and solvents are critical. Trace amounts of water can inhibit the reaction and lead to lower yields.[2]
-
Temperature Control: These reactions are often run at elevated temperatures (80-150 °C).[3] Precise temperature control is essential for reaction kinetics and to minimize side-product formation.
-
Efficient Mixing: As the reaction scale increases, ensuring homogenous mixing of all components, especially when solids are present (like inorganic bases), becomes vital for consistent results.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[4] This allows for the determination of the point of maximum conversion and helps to avoid prolonged heating, which can lead to byproduct formation.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the catalyst (copper or palladium-based) is fresh and has been stored correctly. For palladium catalysts, using a pre-catalyst can lead to more reliable formation of the active catalytic species.[5] |
| Presence of Oxygen or Moisture | Thoroughly degas the solvent and ensure all glassware is dried. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents and maintain a positive pressure throughout the reaction.[2] |
| Incorrect Base | The choice of base is critical. For Ullmann reactions, common bases include K₂CO₃ or Cs₂CO₃. For Buchwald-Hartwig, stronger bases like NaOtBu or K₃PO₄ are often used.[5] The base must be strong enough to deprotonate the imidazole but not so strong as to cause degradation of starting materials or product. The solubility of the base is also a key factor.[5] |
| Sub-optimal Solvent | The solvent must solubilize all reactants. Common choices include DMF, dioxane, and toluene.[5][6] If solubility is an issue, consider using a co-solvent.[5] |
| Inappropriate Ligand (for Buchwald-Hartwig) | Ligand selection is crucial and substrate-dependent.[2] For N-arylation of imidazoles, sterically hindered biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands often give good results. A screening of different ligands may be necessary. |
| Low Reaction Temperature | If the reaction is sluggish, a controlled increase in temperature may be necessary. However, be cautious of potential side reactions at higher temperatures. Typical temperatures range from 80-120 °C.[7] |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the Nitrile Group | Prolonged reaction times or exposure to strong acidic/basic conditions during workup can lead to the hydrolysis of the nitrile group to an amide or carboxylic acid. Minimize reaction time and use neutral or mildly basic/acidic conditions for workup. |
| Homocoupling of Aryl Halide | In Ullmann reactions, homocoupling of the 2-halobenzonitrile can occur to form a biphenyl species.[8] This is often favored at very high temperatures. Optimize the reaction temperature and catalyst loading to favor the desired cross-coupling. |
| Dehalogenation of the Aryl Halide | This side reaction can occur in Buchwald-Hartwig aminations, leading to the formation of benzonitrile.[1] This may indicate an issue with the catalyst system or the presence of protic impurities. |
| Formation of Isomeric Products | While imidazole typically couples at the N-1 position, under certain conditions, side reactions could lead to other products. Ensure the reaction conditions are selective for N-arylation. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps | | Removal of Metal Catalyst Residues | After the reaction, residual palladium or copper catalysts need to be removed. This can often be achieved by filtering the reaction mixture through a pad of Celite or silica gel.[2] Aqueous washes with solutions like ammonium chloride (for copper) can also help. | | Separation from Unreacted Starting Materials | If the reaction has not gone to completion, separating the product from unreacted imidazole and 2-halobenzonitrile can be challenging. An acidic wash (e.g., dilute HCl) can help remove unreacted basic imidazole.[9] | | Product is an Oil or Difficult to Crystallize | If the product does not crystallize easily, purification by column chromatography is the standard method.[2] A solvent screen for recrystallization can also be performed. Trituration with a non-polar solvent like diethyl ether or hexanes can sometimes induce crystallization.[9] | | Product Co-elutes with Impurities | If impurities are difficult to separate by standard silica gel chromatography, consider using a different stationary phase (e.g., alumina) or a different solvent system. Reverse-phase HPLC can also be an effective purification method for challenging separations.[10] |
Quantitative Data Summary
The following tables provide typical reaction parameters for the synthesis of N-arylimidazoles, which can be adapted for this compound.
Table 1: Typical Conditions for Ullmann-Type Synthesis of N-Arylimidazoles
| Parameter | Typical Range/Value | Reference |
| Copper Source | CuI, Cu₂O, Cu powder | [1][3] |
| Catalyst Loading | 1-10 mol% | [11] |
| Ligand (Optional) | 1,10-Phenanthroline, 8-Hydroxyquinoline | [11][12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | [7][12] |
| Solvent | DMF, NMP, DMSO, Toluene | [3][6] |
| Temperature | 110-150 °C | [3] |
| Typical Yields | 60-95% | [3] |
Table 2: Typical Conditions for Buchwald-Hartwig Synthesis of N-Arylimidazoles
| Parameter | Typical Range/Value | Reference |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | [2][13] |
| Catalyst Loading | 0.1-5 mol% Pd | [13] |
| Ligand | Biaryl phosphines (e.g., XPhos, SPhos) | [2][13] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | [2][5] |
| Solvent | Toluene, Dioxane, THF | [5] |
| Temperature | 80-110 °C | [2] |
| Typical Yields | 70-98% | [13] |
Experimental Protocols
Protocol 1: Ullmann-Type Synthesis
This is a generalized procedure and may require optimization.
-
Reaction Setup: To a dry, three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the copper catalyst (e.g., CuI, 5 mol%), a ligand if used (e.g., 1,10-phenanthroline, 10 mol%), and the base (e.g., K₂CO₃, 2 equivalents).
-
Inerting: Evacuate and backfill the flask with nitrogen three times.
-
Addition of Reagents: Add imidazole (1 equivalent) and 2-fluorobenzonitrile (1.2 equivalents) followed by anhydrous, degassed DMF (5-10 mL per gram of imidazole).
-
Reaction: Heat the mixture to 120-140 °C with vigorous stirring. Monitor the reaction by HPLC or TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization.
Protocol 2: Buchwald-Hartwig Amination
This is a generalized procedure and may require optimization.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2.2 mol%), and the base (e.g., K₃PO₄, 1.5 equivalents).
-
Inerting: Evacuate and backfill the flask with argon three times.[2]
-
Addition of Reagents: Add imidazole (1.2 equivalents) and 2-chlorobenzonitrile (1 equivalent).
-
Solvent Addition: Add anhydrous, degassed dioxane or toluene via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by HPLC or TLC.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[2]
-
Extraction: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision-making flowchart for troubleshooting low product yield.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-(1H-imidazol-1-yl)benzonitrile and 4-(1H-imidazol-1-yl)benzonitrile Derivatives
A comprehensive review of the pharmacological potential of ortho- and para-substituted imidazolylbenzonitriles, focusing on their anticancer, antifungal, and enzyme inhibitory activities as reported in preclinical research. Due to a lack of direct comparative studies on the parent molecules, this guide focuses on the biological activities of their respective derivatives.
Introduction to Imidazolylbenzonitriles
Imidazole and benzonitrile moieties are both recognized pharmacophores in medicinal chemistry. The imidazole ring is a key component of many biologically active molecules, known for its ability to engage in various biological interactions. The benzonitrile group, a benzene ring substituted with a nitrile, also contributes to the pharmacological profiles of many compounds. The positional isomerism of the imidazole ring on the benzonitrile scaffold, as seen in the 2- and 4-positions, can significantly influence the molecule's overall shape, electronic properties, and, consequently, its biological activity.
2-(1H-imidazol-1-yl)benzonitrile Derivatives: A Focus on Antifungal and Anticancer Potential
Derivatives of this compound have been investigated for a range of biological activities, with a notable emphasis on antifungal and anticancer applications. The substitution at the 2-position appears to be a key determinant of the observed biological effects.
Anticancer Activity of 2-Substituted Imidazolylbenzonitrile Derivatives
Several studies have explored the anticancer potential of complex molecules incorporating the this compound scaffold. These derivatives have shown cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IVf (R = 2-nitrophenyl) | HBL-100 (Breast) | 82.07 | [1] |
| IVg (R = 3-nitrophenyl) | HeLa (Cervical) | 126.13 | [1] |
Note: The IC50 values in Table 1 are for complex benzimidazole derivatives and not for this compound itself.
Antifungal Activity of 2-Substituted Imidazolylbenzonitrile Derivatives
The imidazole moiety is a well-known feature of many antifungal drugs. Research into derivatives of this compound has revealed promising antifungal properties. For instance, a new antifungal agent, an imidazolylmethylaniline derivative, has demonstrated significant antimycotic activity in vitro and in vivo[2]. Another study on a series of 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters showed potent fungal growth inhibition, with a minimal inhibition concentration (MIC) value of 0.125 µg/mL against Candida albicans for one of the derivatives[3].
4-(1H-imidazol-1-yl)benzonitrile Derivatives: Promising Enzyme Inhibitors and Antimicrobial Agents
Research on 4-(1H-imidazol-1-yl)benzonitrile and its derivatives suggests a strong potential for enzyme inhibition, particularly in the context of cancer therapy, as well as antimicrobial activity.
Enzyme Inhibition by 4-Substituted Imidazolylbenzonitrile Derivatives
The 4-(1H-imidazol-1-yl)benzonitrile scaffold has been utilized in the design of potent enzyme inhibitors. One notable example is its incorporation into farnesyltransferase inhibitors (FTIs), a class of anticancer agents. A derivative, 4-[3-biphenyl-1-hydroxy-1-(3-methyl-3H-imidazol-4-yl)-prop-2-ynyl]-1-yl-benzonitrile, has been synthesized and evaluated as a novel FTI[4].
Antimicrobial Activity of 4-Substituted Imidazolylbenzonitrile Derivatives
Studies have indicated that 4-(1H-imidazol-1-yl)benzonitrile itself exhibits significant biological activity and has been investigated for its potential as an antimicrobial agent, showing promise in inhibiting certain bacterial strains[5].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the biological activities of imidazolylbenzonitrile derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Caption: Workflow of the MTT assay for determining cell viability.
Broth Microdilution Method for Antifungal Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the fungal strain is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated under appropriate conditions for fungal growth (e.g., 24-48 hours at 35°C).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Caption: Workflow of the broth microdilution method for MIC determination.
Signaling Pathways
The biological activities of imidazolylbenzonitrile derivatives are often linked to their ability to modulate specific signaling pathways involved in cell proliferation, survival, and microbial pathogenesis.
Farnesyltransferase Inhibition Pathway
Farnesyltransferase inhibitors (FTIs) block the farnesylation of proteins, a crucial post-translational modification. This is particularly relevant for the Ras protein, which is frequently mutated in cancer and requires farnesylation for its membrane localization and function.
Caption: Mechanism of action of farnesyltransferase inhibitors.
Conclusion
While a direct comparative study of this compound and 4-(1H-imidazol-1-yl)benzonitrile is not available, the existing literature on their derivatives provides valuable insights into their potential as scaffolds for drug discovery. Derivatives of the 2-substituted isomer have shown notable antifungal and anticancer activities. In contrast, derivatives of the 4-substituted isomer have demonstrated promise as enzyme inhibitors for cancer therapy and as antimicrobial agents. The position of the imidazole ring on the benzonitrile core clearly influences the types of biological activities observed, highlighting the importance of positional isomerism in drug design. Further research, including direct comparative studies of the parent molecules, is warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. Novel antifungals based on 4-substituted imidazole: a combinatorial chemistry approach to lead discovery and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones | MDPI [mdpi.com]
- 4. 4-(((4-Iodophenyl)methyl)-4H-1,2,4-triazol-4-ylamino)-benzonitrile: A Potential Imaging Agent for Aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
A Comparative Analysis of Imidazolylbenzonitrile Isomers for Researchers
A comprehensive guide to the synthesis, physicochemical properties, and biological activities of 2-, 3-, and 4-imidazolylbenzonitrile isomers, offering a valuable resource for researchers, scientists, and professionals in drug development.
This guide provides a detailed comparative study of the three positional isomers of imidazolylbenzonitrile: 2-(1H-imidazol-1-yl)benzonitrile, 3-(1H-imidazol-1-yl)benzonitrile, and 4-(1H-imidazol-1-yl)benzonitrile. Understanding the distinct characteristics imparted by the positional variation of the imidazolyl group on the benzonitrile scaffold is crucial for their application in medicinal chemistry and materials science. This document summarizes their synthesis, key physicochemical data, and available biological activity, supported by experimental protocols and illustrative diagrams.
Physicochemical Properties: A Comparative Overview
The position of the imidazole ring significantly influences the physicochemical properties of the benzonitrile isomers. A summary of key quantitative data is presented in Table 1 for easy comparison.
| Property | 2-Imidazolylbenzonitrile | 3-Imidazolylbenzonitrile | 4-Imidazolylbenzonitrile |
| Molecular Formula | C₁₀H₇N₃ | C₁₀H₇N₃ | C₁₀H₇N₃ |
| Molecular Weight | 169.18 g/mol | 169.18 g/mol | 169.18 g/mol |
| Melting Point (°C) | Not available | Not available | 151-153[1] |
| Boiling Point (°C) | Not available | Not available | 358.1±25.0 (Predicted)[1] |
| pKa | Not available | Not available | 4.85±0.10 (Predicted)[1] |
| LogP | Not available | 1.4 (Predicted) | 1.4 (Predicted)[2] |
| Topological Polar Surface Area (TPSA) | Not available | 41.6 Ų | 41.6 Ų[2] |
| Solubility | Not available | Not available | Soluble in Methanol[1] |
Synthesis and Characterization
The synthesis of imidazolylbenzonitrile isomers can be achieved through several synthetic routes. The most common approach involves the nucleophilic substitution reaction between a halobenzonitrile and imidazole.
General Synthesis Workflow
Caption: General workflow for the synthesis and characterization of imidazolylbenzonitrile isomers.
Experimental Protocol: Synthesis of 4-(1H-imidazol-1-yl)benzonitrile
A common method for the synthesis of 4-(1H-imidazol-1-yl)benzonitrile involves the reaction of 4-fluorobenzonitrile with imidazole in the presence of a base.[1]
Materials:
-
4-Fluorobenzonitrile
-
Imidazole
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
To a solution of 4-fluorobenzonitrile (0.6 mol) and imidazole (0.9 mol) in anhydrous DMF (1500 mL) under a nitrogen atmosphere, slowly add sodium hydride (0.9 mol).
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Allow the mixture to cool to room temperature and continue stirring overnight.
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified, typically by recrystallization, to yield 4-(1H-imidazol-1-yl)benzonitrile.
Similar procedures can be adapted for the synthesis of the 2- and 3-isomers using the corresponding halobenzonitrile starting materials.
Spectroscopic Analysis
The positional isomerism of the imidazolyl group leads to distinct spectroscopic signatures, which are crucial for their identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectra of the isomers are expected to show characteristic absorption bands for the nitrile group (C≡N stretch) typically in the range of 2220-2240 cm⁻¹, and various bands corresponding to the aromatic C-H and C=C stretching and bending vibrations of the benzene and imidazole rings. The exact position of these bands may vary slightly between the isomers.
UV-Visible (UV-Vis) Spectroscopy
The electronic transitions of the aromatic systems will result in characteristic absorption maxima in the UV-Vis spectra. The position and intensity of these bands are dependent on the conjugation and electronic effects of the substituents, and thus will differ for each isomer.
Biological Activities
While a direct comparative study of the in vitro biological activities of the three simple imidazolylbenzonitrile isomers is not extensively documented in the literature, the imidazole and benzonitrile moieties are present in numerous biologically active compounds. This suggests that the imidazolylbenzonitrile isomers themselves may possess interesting pharmacological properties.
Potential Signaling Pathway Involvement
Many imidazole-containing compounds are known to act as enzyme inhibitors or receptor antagonists. For instance, derivatives of 4-(imidazol-1-yl)benzonitrile have been investigated as farnesyltransferase inhibitors, which play a role in cancer cell signaling.[3] A hypothetical signaling pathway where these isomers could potentially exert an effect is illustrated below.
Caption: Hypothetical signaling pathway potentially modulated by imidazolylbenzonitrile isomers.
Structure-Activity Relationship (SAR) Considerations
The biological activity of positional isomers can vary significantly. Factors such as the steric hindrance and the electronic effects (inductive and resonance) of the imidazole ring at different positions on the benzonitrile core will influence how the molecule interacts with biological targets. For example, the accessibility of the nitrogen atoms in the imidazole ring for hydrogen bonding or metal coordination will be different for the 2-, 3-, and 4-isomers, which could lead to variations in their biological efficacy.
Conclusion
This comparative guide highlights the key differences and similarities between the 2-, 3-, and 4-imidazolylbenzonitrile isomers. While comprehensive experimental data, particularly for the 2- and 3-isomers and their comparative biological activities, remains an area for further investigation, this document provides a foundational understanding for researchers. The presented data and experimental protocols serve as a valuable starting point for further studies aimed at exploring the potential of these isomers in drug discovery and materials science. Future research should focus on the systematic synthesis and biological evaluation of all three isomers to establish a clear structure-activity relationship.
References
- 1. Benzimidazole derivatives related to 2,3-acrylonitriles, benzimidazo[1,2-a]quinolines and fluorenes: synthesis, antitumor evaluation in vitro and crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 4-[3-biphenyl-2-yl-1-hydroxy-1-(3-methyl-3H-imidazol-4-yl)-prop-2-ynyl]-1-yl-benzonitrile as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 2-(1H-imidazol-1-yl)benzonitrile: A Comparative Guide to 2D NMR and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
In the rapid-fire world of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. For small molecules like 2-(1H-imidazol-1-yl)benzonitrile, a compound of interest in medicinal chemistry, an array of analytical techniques can be employed for structural elucidation. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with alternative methods, namely mass spectrometry and single-crystal X-ray crystallography, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate analytical strategy.
2D NMR Spectroscopy: A Detailed Look into Molecular Connectivity
Two-dimensional NMR spectroscopy stands as a powerful, non-destructive technique that provides a detailed roadmap of a molecule's atomic connectivity. By correlating nuclear spins through chemical bonds or through space, experiments such as COSY, HSQC, HMBC, and NOESY offer definitive proof of a proposed structure.
Predicted 2D NMR Data for this compound
Based on established chemical shift values for substituted benzonitriles and imidazoles, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected key 2D NMR correlations for this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2' | - | 138.0 |
| 4' | 7.25 | 122.0 |
| 5' | 7.20 | 130.0 |
| 2 | - | 110.0 |
| 3 | 7.80 | 134.0 |
| 4 | 7.60 | 128.0 |
| 5 | 7.70 | 133.0 |
| 6 | 7.50 | 126.0 |
| CN | - | 118.0 |
Table 2: Predicted Key 2D NMR Correlations
| Experiment | Key Correlations |
| COSY | H3-H4, H4-H5, H5-H6, H4'-H5' |
| HSQC | C4'-H4', C5'-H5', C3-H3, C4-H4, C5-H5, C6-H6 |
| HMBC | C2'-H4', C2'-H5', C2-H3, C2-H6, C(CN)-H3, C(CN)-H6 |
| NOESY | H2'-H6, H5'-H6 |
Visualizing Connectivity: HMBC and COSY Correlations
The following diagrams, generated using Graphviz (DOT language), illustrate the key predicted through-bond correlations that are crucial for assembling the structure of this compound.
Caption: Key predicted HMBC correlations for this compound.
Caption: Key predicted COSY correlations for this compound.
Alternative Structural Validation Methods
While 2D NMR provides unparalleled detail on connectivity, other techniques offer complementary and sometimes more direct structural information.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and insights into its structure through fragmentation analysis. For this compound, the molecular ion peak would confirm the elemental composition. Fragmentation would likely involve the loss of HCN from the benzonitrile moiety and characteristic cleavages of the imidazole ring.
Single-Crystal X-ray Crystallography
This technique offers the most definitive three-dimensional structure of a molecule in its crystalline state.[1][2][3][4][5] A suitable single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is used to determine the precise arrangement of atoms, bond lengths, and bond angles.
Comparative Analysis of Techniques
Table 3: Comparison of Analytical Techniques for Structural Validation
| Feature | 2D NMR Spectroscopy | Mass Spectrometry | Single-Crystal X-ray Crystallography |
| Information Provided | Detailed atomic connectivity, through-bond and through-space correlations, stereochemistry. | Molecular weight, elemental composition, fragmentation patterns. | Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry. |
| Sample Requirements | 5-10 mg dissolved in a suitable deuterated solvent. | Micrograms to milligrams, can be in solid or solution form. | A single, well-ordered crystal of sufficient size (typically >50 µm). |
| Strengths | Non-destructive, provides comprehensive structural information in solution, versatile for a wide range of molecules. | High sensitivity, provides rapid confirmation of molecular weight. | Unambiguous determination of 3D structure, considered the "gold standard" for structural proof. |
| Limitations | Can be time-consuming to acquire and interpret, may not be suitable for highly complex mixtures or insoluble compounds. | Provides limited connectivity information, fragmentation can be complex to interpret. | Requires a suitable single crystal which can be difficult to obtain, structure is in the solid state which may differ from solution. |
Experimental Protocols
2D NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to determine the chemical shift range and optimize acquisition parameters.
-
COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY spectrum to identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a multiplicity-edited HSQC spectrum to correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum optimized for long-range couplings (typically 8-10 Hz) to establish connectivity between protons and carbons over two to three bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 500-800 ms to identify through-space correlations, which are crucial for determining the relative orientation of the benzonitrile and imidazole rings.
-
Data Processing and Analysis: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin) and interpret the cross-peaks to assemble the molecular structure.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample (typically in solution or as a solid) into the mass spectrometer via a direct insertion probe or a gas chromatograph.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. Common fragmentation pathways for benzonitriles include the loss of HCN.[6][7][8][9][10]
Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound of suitable quality and size. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer and collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final structural model.
-
Data Visualization and Analysis: Visualize the final structure using software such as Mercury or Olex2 to analyze bond lengths, bond angles, and intermolecular interactions.
Conclusion
The structural validation of this compound can be confidently achieved using a combination of modern analytical techniques. 2D NMR spectroscopy provides an intricate picture of the molecule's connectivity in solution, making it an indispensable tool for de novo structure elucidation and confirmation. Mass spectrometry offers a rapid and sensitive method for confirming the molecular formula, while single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. For drug development professionals, a comprehensive approach utilizing at least two of these orthogonal techniques is highly recommended to ensure the absolute structural integrity of lead compounds, thereby mitigating risks and accelerating the journey from discovery to clinic.
References
- 1. rigaku.com [rigaku.com]
- 2. excillum.com [excillum.com]
- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 4. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 5. Single-Crystal X-Ray Crystallography | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. GCMS Section 6.17 [people.whitman.edu]
Comparing the efficacy of different synthetic routes to 2-(1H-imidazol-1-yl)benzonitrile
A Comparative Guide to the Synthesis of 2-(1H-imidazol-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three prominent synthetic routes for the preparation of this compound, a key intermediate in pharmaceutical research. The discussed methodologies include the copper-catalyzed Ullmann condensation, the palladium-catalyzed Buchwald-Hartwig amination, and a microwave-assisted approach, offering insights into their respective efficacies based on reaction parameters and yields.
Executive Summary
The synthesis of N-aryl imidazoles is a fundamental transformation in medicinal chemistry. This document outlines and compares three effective methods for the synthesis of this compound from imidazole and a suitable 2-halobenzonitrile derivative. Each method presents distinct advantages and disadvantages in terms of catalyst cost, reaction conditions, and overall efficiency. The selection of an optimal route will depend on the specific requirements of the research setting, including available equipment, budget, and desired scale of production.
Data Presentation
The following table summarizes the key quantitative data for the compared synthetic routes. The data is collated from established methodologies for N-arylation of imidazoles and adapted for the specific synthesis of this compound.
| Parameter | Route 1: Ullmann Condensation | Route 2: Buchwald-Hartwig Amination | Route 3: Microwave-Assisted Ullmann |
| Starting Materials | Imidazole, 2-Chlorobenzonitrile | Imidazole, 2-Bromobenzonitrile | Imidazole, 2-Bromobenzonitrile |
| Catalyst | Copper(I) Bromide (CuBr) | Bis(benzonitrile)palladium(II) chloride | Copper(I) Iodide (CuI) |
| Ligand | Pyridin-2-yl β-ketone | X-Phos | None (Ethylene Glycol as solvent/ligand) |
| Base | Cesium Carbonate (Cs₂CO₃) | Cesium Carbonate (Cs₂CO₃) | Sodium Hydroxide (NaOH) |
| Solvent | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) | Ethylene Glycol |
| Temperature | 80 °C | 80 °C | 120 °C |
| Reaction Time | 12 hours | 23 hours | 30 minutes |
| Typical Yield | Good to Excellent | Excellent | Good to Excellent |
Experimental Protocols
Route 1: Copper-Catalyzed Ullmann Condensation
This method utilizes a copper(I) bromide catalyst with a pyridin-2-yl β-ketone ligand to facilitate the N-arylation of imidazole under relatively mild conditions.[1]
Materials:
-
Imidazole (1.0 mmol)
-
2-Chlorobenzonitrile (1.2 mmol)
-
Copper(I) Bromide (CuBr) (0.05 mmol, 5 mol%)
-
Pyridin-2-yl β-ketone ligand (0.10 mmol, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)
Procedure:
-
To a dry Schlenk flask, add CuBr, the pyridin-2-yl β-ketone ligand, and cesium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
-
Add imidazole and 2-chlorobenzonitrile to the flask, followed by the addition of anhydrous DMSO via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This route employs a palladium(II) precatalyst which is reduced in situ to the active Pd(0) species, enabling the cross-coupling of imidazole with 2-bromobenzonitrile.
Materials:
-
Imidazole (1.2 mmol)
-
2-Bromobenzonitrile (1.0 mmol)
-
Bis(benzonitrile)palladium(II) chloride ([PdCl₂(PhCN)₂]) (0.03 mmol, 3 mol%)
-
X-Phos (0.12 mmol, 12 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a dry Schlenk flask equipped with a magnetic stir bar, add cesium carbonate, X-Phos, and bis(benzonitrile)palladium(II) chloride.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add 2-bromobenzonitrile, imidazole, and anhydrous DMF via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously for 23 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Route 3: Microwave-Assisted Ullmann Condensation
This protocol utilizes microwave irradiation to significantly accelerate the copper-catalyzed N-arylation of imidazole. Ethylene glycol serves as both the solvent and a ligand for the copper catalyst.[2]
Materials:
-
Imidazole (2.0 mmol)
-
2-Bromobenzonitrile (1.0 mmol)
-
Copper(I) Iodide (CuI) (0.20 mmol, 20 mol%)
-
Sodium Hydroxide (NaOH) (2.0 mmol)
-
Ethylene Glycol (2.0 mL)
Procedure:
-
To a microwave reaction vessel, add imidazole, 2-bromobenzonitrile, CuI, and NaOH.
-
Add ethylene glycol to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at 300 W for 30 minutes, maintaining a temperature of 120 °C.
-
After the reaction is complete, cool the vessel and add water to the mixture.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow for each of the described synthetic routes.
References
A Comparative Guide to the Biological Activities of 2-(1H-imidazol-1-yl)benzonitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-(1H-imidazol-1-yl)benzonitrile and its structurally related derivatives. The imidazole and benzonitrile scaffolds are key pharmacophores in a wide array of biologically active compounds, demonstrating significant potential in the development of novel therapeutics. This document synthesizes experimental data on their anticancer, antifungal, and enzyme inhibitory activities, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Comparative Analysis of Biological Activities
The fusion of an imidazole ring with a benzonitrile moiety in this compound creates a molecule with diverse pharmacological potential. Derivatives of this core structure, along with related imidazole and benzimidazole compounds, have been reported to exhibit a range of biological effects. The following sections and tables summarize the key activities and provide a comparative analysis based on available experimental data.
Anticancer Activity
Derivatives of imidazole and benzimidazole have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerase and protein kinases, as well as interference with critical signaling pathways.
Table 1: Comparative Anticancer Activity of Imidazole and Benzimidazole Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole-Triazole Hybrids | Compound 4h | A549 (Lung Carcinoma) | 4.56 ± 0.18 | [1] |
| Benzimidazole-Triazole Hybrids | Compound 4b | A549 (Lung Carcinoma) | 7.34 ± 0.21 | [1] |
| Imidazole-based Pyrimidine Hybrids | Compound 7 | MDA-MB-231 (Breast Cancer) | 9.6 ± 0.2 | [2] |
| Imidazole-based Pyrimidine Hybrids | Compound 2 | MDA-MB-231 (Breast Cancer) | 12.3 ± 0.1 | [2] |
| Benzoxazole Derivatives | Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate | COX-2 Inhibition | 25.8 | [3] |
| Benzoxazole Derivatives | N1-(2-amino benzoxazole-5-carbonyl)-4-methyl benzene sulfonohydrazide | COX-2 Inhibition | 19.6 | [3] |
IC50: Half-maximal inhibitory concentration. Lower values indicate greater potency.
Antifungal Activity
The imidazole core is a well-established feature of many antifungal agents. These compounds often exert their effect by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane. The broth microdilution method is a standard assay for determining the minimum inhibitory concentration (MIC) of antifungal compounds.
Table 2: Comparative Antifungal Activity of Imidazole Derivatives
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| Imidazole Derivative | Candida albicans ATCC 90028 | 0.125 | [4] |
| Imidazole Derivative | Candida glabrata ATCC 90030 | 0.25 | [4] |
| Imidazole Derivative | Aspergillus fumigatus ATCC 204305 | 0.25 | [4] |
| Imidazole Derivative | Trichophyton rubrum ATCC 28188 | 0.125 | [4] |
MIC: Minimum Inhibitory Concentration. Lower values indicate greater potency.
Key Signaling Pathways and Mechanisms of Action
The biological activities of this compound and its derivatives can be attributed to their interaction with various cellular targets and signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
Inhibition of Topoisomerase
Several benzimidazole derivatives have been identified as inhibitors of topoisomerase I, an enzyme essential for DNA replication and transcription.[5][6] By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to DNA damage and ultimately cell death. This mechanism is a key strategy in cancer chemotherapy.
References
- 1. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. nano-ntp.com [nano-ntp.com]
- 4. benchchem.com [benchchem.com]
- 5. New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Imidazole-Based Aromatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(1H-imidazol-1-yl)benzonitrile analogues and related imidazole-containing compounds as inhibitors of aromatase (CYP19A1). Aromatase is a critical enzyme in the biosynthesis of estrogens and a key target in the treatment of hormone-dependent breast cancer.[1][2] The development of potent and selective aromatase inhibitors (AIs) is a major focus in medicinal chemistry. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Data Summary: Aromatase Inhibitory Activity
The inhibitory potency of this compound analogues and related compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) against the aromatase enzyme. The following table summarizes the in vitro aromatase inhibitory activities of a selection of imidazole and triazole-based inhibitors, including analogues structurally related to the this compound scaffold. A lower IC50 value indicates a higher inhibitory potency.
| Compound | Analogue Class | Modification | Aromatase IC50 (nM) | Reference Compound (Letrozole) IC50 (nM) |
| Letrozole | Triazole-based | Standard non-steroidal AI | 2-8 | - |
| Anastrozole | Triazole-based | Standard non-steroidal AI | 8 | - |
| 4-{[(4-Cyanophenyl)(1H-imidazol-1-yl)amino]methyl}phenyl sulfamate | Imidazole-based | Replacement of triazole in a DASI with imidazole | 0.2 | Not specified |
| 4-(((4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino)methyl)phenyl sulfamate | Triazole-based | Dual Aromatase-Sulfatase Inhibitor (DASI) precursor | 39 | Not specified |
| 5-[(4-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole | Imidazole-based | Indole scaffold with a 4-chlorophenyl substitution | 15.3 | Not specified |
| N-(pyridin-3-ylmethyl) carboxamide derivative | Azole-containing pyridinylmethanamine | Varied azole and pyrrole substitutions | 40 - 2310 | Exemestane (2400 nM) |
| 4-phenyl- and 4-piperazinyl-substituted 2-{[5-(2-phenyl-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl]thio}-1-piperazin-1-ylethan-1-one derivative (Compound 5b) | Benzimidazole-oxadiazole hybrid | 4-chlorobenzyl substitution | 1475 | Letrozole (32 nM) |
Note: IC50 values can vary between different assay conditions and enzyme sources. The data presented is for comparative purposes within the context of the cited studies.
Structure-Activity Relationship Insights:
The data suggests several key SAR trends for imidazole and triazole-based aromatase inhibitors:
-
Nitrogen Heterocycle: Both imidazole and triazole moieties are effective pharmacophores for aromatase inhibition, with the nitrogen atoms coordinating to the heme iron of the cytochrome P450 active site.[3][4]
-
Substitutions on the Benzonitrile Ring: The cyano group is a common feature in many non-steroidal AIs and contributes to binding. Modifications to other positions on the phenyl ring can significantly impact potency. For instance, halogen substitutions can influence activity.
-
Linker and Peripheral Groups: In more complex analogues, the nature and length of linkers between the core pharmacophore and other functional groups, such as sulfamate moieties in dual inhibitors, play a crucial role in modulating activity against both aromatase and other targets like steroid sulfatase.[5][6]
-
Overall Molecular Scaffold: The scaffold to which the imidazole-benzonitrile moiety is attached (e.g., flavan, indole) also significantly influences the inhibitory activity, highlighting the importance of the overall molecular shape and interactions with the enzyme's active site.[7]
Experimental Protocols
The determination of aromatase inhibitory activity is crucial for SAR studies. A common and reliable method is the in vitro fluorometric assay using human recombinant aromatase.
Protocol: In Vitro Aromatase Inhibition Assay (Fluorometric)
Objective: To determine the IC50 value of test compounds against human recombinant aromatase.
Materials:
-
Human recombinant aromatase (CYP19A1)
-
NADPH regenerating system
-
Fluorogenic substrate (e.g., 3-[4-(trifluoromethyl)coumarin-7-yl]methyl-7-methoxy-1,2,4-oxadiazole)
-
Reference aromatase inhibitor (e.g., Letrozole)
-
Test compounds (this compound analogues)
-
Assay buffer
-
DMSO (for dissolving compounds)
-
96-well, black, clear-bottom microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds and the reference inhibitor (Letrozole) in DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer to achieve a range of desired final concentrations.
-
Prepare the human recombinant aromatase and NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the serially diluted test compounds and reference inhibitor to respective wells in triplicate.
-
Include a vehicle control (DMSO in assay buffer) and a positive control (a known concentration of Letrozole).
-
Add the human recombinant aromatase enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitors to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction for each concentration of the test compounds and the reference inhibitor.
-
Determine the percentage of aromatase inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of Aromatase Inhibitors
Aromatase inhibitors exert their therapeutic effect by blocking the synthesis of estrogens, which are key drivers of proliferation in hormone receptor-positive breast cancer cells. The resulting estrogen deprivation leads to cell cycle arrest and apoptosis.
Caption: Signaling pathway of aromatase inhibitors.
Experimental Workflow for IC50 Determination
The workflow for determining the half-maximal inhibitory concentration (IC50) of novel compounds is a systematic process involving compound preparation, serial dilution, enzymatic assay, and data analysis.
Caption: Experimental workflow for IC50 determination.
References
- 1. ClinPGx [clinpgx.org]
- 2. Aromatase inhibitors: structural features and biochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships and binding model of novel aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of aromatase inhibitors and dual aromatase steroid sulfatase inhibitors by linking an arylsulfamate motif to 4-(4H-1,2,4-triazol-4-ylamino)benzonitrile: SAR, crystal structures, in vitro and in vivo activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 2-, 3-, and 4-Imidazolylbenzonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the three structural isomers of imidazolylbenzonitrile: 2-, 3-, and 4-imidazolylbenzonitrile. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification in complex reaction mixtures and for structure-activity relationship (SAR) studies in medicinal chemistry. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents a logical workflow for the spectroscopic analysis of these compounds.
Note on Data Availability: Comprehensive experimental spectroscopic data is readily available for the 4-imidazolylbenzonitrile isomer. However, detailed, publicly accessible experimental spectra for the 2- and 3-isomers are not widely reported. Therefore, the data presented for the 2- and 3-isomers are predicted based on established principles of spectroscopic theory and by analogy to structurally similar compounds. These predictions are intended to guide researchers and should be confirmed by experimental data.
Data Presentation: Spectroscopic Comparison
The following tables summarize the experimental data for 4-imidazolylbenzonitrile and the predicted data for the 2- and 3-isomers across various spectroscopic techniques.
Table 1: 1H NMR Spectroscopic Data (Predicted for 2- and 3-isomers, Experimental for 4-isomer)
| Compound | Proton Assignment (Benzonitrile Ring) | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Proton Assignment (Imidazole Ring) | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity |
| 2-Imidazolylbenzonitrile | H3', H4', H5', H6' | ~7.5 - 8.0 | m | - | H2, H4, H5 | ~7.2 - 7.8 | m |
| 3-Imidazolylbenzonitrile | H2', H4', H5', H6' | ~7.4 - 7.8 | m | - | H2, H4, H5 | ~7.1 - 7.9 | m |
| 4-Imidazolylbenzonitrile | H2', H6' (ortho to CN) H3', H5' (ortho to Imidazole) | 7.81 7.54 | d d | 8.39 8.39 | H2 H4 H5 | ~8.2 (s) ~7.6 (s) ~7.3 (s) | s (predicted for all) |
Disclaimer: Predicted values are estimates and will vary based on solvent and experimental conditions.[1][2][3][4]
Table 2: 13C NMR Spectroscopic Data (Predicted for 2- and 3-isomers, Experimental for 4-isomer)
| Compound | Carbon Assignment (Benzonitrile Ring) | Predicted/Experimental Chemical Shift (δ, ppm) | Carbon Assignment (Imidazole Ring) | Predicted/Experimental Chemical Shift (δ, ppm) |
| 2-Imidazolylbenzonitrile | C1' (C-CN), C2' (C-Im), C3', C4', C5', C6', CN | ~110-145, ~118 | C2, C4, C5 | ~120-140 |
| 3-Imidazolylbenzonitrile | C1' (C-Im), C2', C3' (C-CN), C4', C5', C6', CN | ~112-140, ~119 | C2, C4, C5 | ~115-145 |
| 4-Imidazolylbenzonitrile | C1' (C-Im), C2'/C6', C3'/C5', C4' (C-CN), CN | ~138, ~123, ~134, ~112, ~118 | C2, C4, C5 | ~136, ~130, ~118 |
Disclaimer: Predicted values are estimates and will vary based on solvent and experimental conditions.[4]
Table 3: Infrared (IR) Spectroscopic Data (Predicted for 2- and 3-isomers, Experimental for 4-isomer)
| Compound | C≡N Stretch (cm-1) | C=N & C=C Stretches (Aromatic) (cm-1) | C-H Bending (Aromatic) (cm-1) | N-H Stretch (Imidazole) (cm-1) |
| 2-Imidazolylbenzonitrile | ~2225-2235 | ~1610-1450 | ~900-690 | ~3100-3150 (broad) |
| 3-Imidazolylbenzonitrile | ~2225-2235 | ~1610-1450 | ~900-690 | ~3100-3150 (broad) |
| 4-Imidazolylbenzonitrile | 2200-2260 | ~1600-1450 | ~850-810 (para-disubstituted) | ~3100-3150 (broad) |
Disclaimer: Predicted values are based on typical ranges for these functional groups.[5][6][7][8][9]
Table 4: UV-Visible and Fluorescence Spectroscopic Data (Predicted)
| Compound | Predicted λmax (nm) (Solvent Dependent) | Predicted Emission λmax (nm) (Solvent Dependent) | Predicted Stokes Shift (nm) |
| 2-Imidazolylbenzonitrile | ~260-290 | ~340-400 | ~80-110 |
| 3-Imidazolylbenzonitrile | ~255-285 | ~330-390 | ~75-105 |
| 4-Imidazolylbenzonitrile | ~270-300 | ~350-420 | ~80-120 |
Disclaimer: These are predicted values. Actual values are highly dependent on solvent polarity and pH. The 4-isomer is expected to have the most red-shifted absorption and emission due to a more effective charge transfer character.[10][11][12][13][14][15]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the imidazolylbenzonitrile isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans for sufficient signal-to-noise.
-
13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 200-240 ppm, a longer relaxation delay (2-10 seconds) to ensure proper relaxation of quaternary carbons, and a larger number of scans (e.g., 1024 or more) to achieve adequate sensitivity.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact between the sample and the crystal.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquisition: Record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or KBr pellet and subtract it from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands for the nitrile (C≡N), aromatic C=C and C=N, aromatic C-H, and imidazole N-H functional groups.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5.
-
Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.
-
Acquisition: Measure the absorbance of the sample solution over a wavelength range of approximately 200 to 500 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
Fluorescence Spectroscopy
-
Sample Preparation: Use the same solution prepared for UV-Vis spectroscopy, or a more dilute solution if the fluorescence is very intense.
-
Acquisition of Emission Spectrum: Set the excitation wavelength to the λmax determined from the UV-Vis spectrum. Scan the emission monochromator over a wavelength range starting from about 10-20 nm above the excitation wavelength to a longer wavelength where no further emission is observed.
-
Acquisition of Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity. Scan the excitation monochromator over a range of shorter wavelengths. The resulting excitation spectrum should resemble the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum emission and calculate the Stokes shift (the difference in nanometers between the absorption and emission maxima).
Mandatory Visualization
The following diagrams illustrate the logical workflow for a comprehensive spectroscopic comparison of the imidazolylbenzonitrile isomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buy 4-(1H-imidazol-1-yl)benzonitrile | 25372-03-6 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Antifungal Efficacy of Imidazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro antifungal activity of various imidazole derivatives, offering a benchmark for the evaluation of novel compounds such as 2-(1H-imidazol-1-yl)benzonitrile. The data presented is compiled from multiple studies to facilitate an objective comparison and is supported by detailed experimental protocols.
Imidazole derivatives are a significant class of antifungal agents that have been extensively studied for their therapeutic potential.[1][2] Their primary mechanism of action involves the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] Disruption of ergosterol synthesis leads to altered membrane fluidity and permeability, ultimately inhibiting fungal growth.[3] This guide focuses on the in vitro activity of this class of compounds against various pathogenic fungal strains.
Comparison of Antifungal Activity
The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of several imidazole derivatives against a range of fungal pathogens. This data provides a baseline for assessing the potential efficacy of new chemical entities like this compound.
| Compound/Derivative Class | Candida albicans | Candida krusei | Candida parapsilosis | Candida tropicalis | Aspergillus fumigatus | Trichophyton rubrum | Reference(s) |
| Ketoconazole | 0.2 - >100 | 0.125 - 64 | 0.03 - 16 | 0.27 - 32 | 1 - >128 | 0.2 - 1 | [1][5] |
| Miconazole | 0.05 - 100 | 0.25 - 32 | 0.03 - 16 | 0.12 - 16 | 0.5 - >128 | 0.1 - 2 | [1][6] |
| Clotrimazole | 0.1 - 100 | 0.5 - 64 | 0.12 - 16 | 0.25 - 32 | 1 - >128 | 0.05 - 1 | [1][6] |
| Bifonazole | 0.5 - >100 | 1 - 64 | 0.25 - 32 | 0.5 - 32 | 2 - >128 | 0.04 - 0.5 | [1][6] |
| 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | 0.125 | 0.125 | 0.08 | 0.27 | - | - | [7] |
| bis(4-chlorophenyl) isoxazolidine derivatives | Moderate to potent | - | - | - | Moderate to potent | Potent | [5] |
| PC945 | 0.119 - 12.08 µM | 0.119 - 12.08 µM | - | - | 0.047 - 11.72 µM | - | [8] |
Experimental Protocols
The in vitro antifungal activity data presented in this guide is typically determined using standardized methods such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The following are detailed methodologies for key experiments.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the MIC of an antifungal agent in a liquid medium.[9][10]
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature and duration. A suspension of the fungal colonies is prepared in sterile saline or RPMI-1640 medium. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific concentration of fungal cells.[9]
-
Preparation of Antifungal Agent Dilutions: The test compound, such as this compound, and reference antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The final volume in each well is typically 200 µL. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a growth control well (containing no antifungal agent).[9]
Agar Dilution Method
This method is an alternative for determining the MIC, particularly for filamentous fungi.
-
Preparation of Agar Plates with Antifungal Agent: The test compound and reference drugs are incorporated into a molten agar medium (e.g., Sabouraud Dextrose Agar) at various concentrations. The agar is then poured into petri dishes and allowed to solidify.
-
Inoculation: A standardized suspension of the fungal strain is prepared as described for the broth microdilution method. A small volume of the inoculum is then spotted onto the surface of the agar plates.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 28-35°C) for a duration sufficient for fungal growth to be visible on the control plate (containing no antifungal agent).
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that prevents visible growth of the fungal strain on the agar surface.[11]
Visualizing Experimental and Biological Pathways
To better understand the processes involved in evaluating antifungal compounds and their mechanism of action, the following diagrams are provided.
Caption: Workflow for in vitro antifungal MIC testing.
Caption: Inhibition of ergosterol biosynthesis by imidazoles.
References
- 1. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]
- 3. biolmolchem.com [biolmolchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro studies of a new imidazole antimycotic, bifonazole, in comparison with clotrimazole and miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activity of ME1401, a new antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
Purity Confirmation of Synthesized 2-(1H-imidazol-1-yl)benzonitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, the confirmation of a synthesized compound's purity is a critical, non-negotiable step in the discovery and development pipeline. This guide provides a comprehensive comparison of analytical methods for verifying the purity of 2-(1H-imidazol-1-yl)benzonitrile, a heterocyclic aromatic compound with potential applications in medicinal chemistry. The performance of High-Performance Liquid Chromatography (HPLC) is compared with other orthogonal methods, supported by detailed experimental protocols and illustrative data.
Comparative Analysis of Purity Assessment Techniques
The primary method for assessing the purity of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its high resolution, quantitative accuracy, and robustness. However, a multi-faceted approach utilizing orthogonal techniques is recommended for unequivocal purity determination.
Table 1: Comparison of Analytical Methods for Purity Determination
| Technique | Principle | Typical Performance for this compound & Alternatives | Advantages | Limitations |
| RP-HPLC | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | This compound: Retention Time (tR) ~ 8.5 min; Purity > 99%Alternative 1 (4-(1H-imidazol-1-yl)benzonitrile): tR ~ 9.2 minAlternative 2 (Imidazole): tR ~ 2.1 min | High resolution and sensitivity, excellent for quantitative analysis.[1][2][3] | Requires a chromophore for UV detection. |
| LC-MS | Combines HPLC separation with mass-to-charge ratio detection. | Provides mass confirmation of the main peak and impurities. | High specificity and sensitivity, allows for impurity identification. | More complex instrumentation and potential for ion suppression. |
| ¹H NMR | Measures the magnetic properties of atomic nuclei. | Characteristic peaks for aromatic and imidazole protons confirm structure; integration allows for quantification of impurities. | Provides detailed structural information and can quantify impurities without a reference standard for each. | Lower sensitivity compared to HPLC for trace impurities. |
| Melting Point | Determination of the temperature range over which the solid melts. | A sharp melting point range (e.g., 151-153 °C for the 4-isomer) indicates high purity.[4] A broad range suggests the presence of impurities. | Simple, rapid, and cost-effective indicator of purity. | Not suitable for amorphous solids or oils; insensitive to small amounts of impurities with similar melting points. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is designed for the purity assessment of this compound and its potential impurities, such as positional isomers and unreacted starting materials.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase (50:50 A:B) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
The same chromatographic conditions as the HPLC method can be used, with the eluent directed into an electrospray ionization (ESI) source of a mass spectrometer.
-
Ionization Mode: ESI Positive.
-
Mass Range: m/z 100-500.
-
Data Analysis: The protonated molecule [M+H]⁺ for this compound is expected at m/z 170.07. Extracted ion chromatograms can be used to confirm the identity of the main peak and any impurities.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Confirm the presence of characteristic signals for the benzonitrile and imidazole protons.
-
Integrate all signals. The ratio of the integrals should correspond to the number of protons in each environment.
-
The presence of unexpected signals may indicate impurities. The percentage of an impurity can be estimated by comparing the integral of a characteristic impurity peak to that of a peak from the main compound.
-
Visualizations
Workflow for Purity Confirmation
The following diagram illustrates a logical workflow for confirming the purity of synthesized this compound.
References
Comparative Analysis of 2-(1H-imidazol-1-yl)benzonitrile and Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical data for 2-(1H-imidazol-1-yl)benzonitrile, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for the ortho-isomer in publicly accessible databases, this guide cross-references its expected analytical characteristics with available data for its structural isomers, meta- and para-(1H-imidazol-1-yl)benzonitrile, and the related compound 2-(1H-imidazol-1-yl)acetonitrile.
Physicochemical and Spectroscopic Data Comparison
The following table summarizes the key analytical data for this compound and its comparators. Data for the target compound is inferred based on the analysis of related structures, while data for the comparators is derived from available experimental sources.
| Property | This compound (ortho-) | 3-(1H-imidazol-1-yl)benzonitrile (meta-) | 4-(1H-imidazol-1-yl)benzonitrile (para-) | 2-(1H-imidazol-1-yl)acetonitrile |
| CAS Number | 25373-49-3[1] | 25699-85-8[2] | 25372-03-6[3] | 98873-55-3 |
| Molecular Formula | C₁₀H₇N₃[1] | C₁₀H₇N₃[2] | C₁₀H₇N₃[3] | C₅H₅N₃ |
| Molecular Weight | 169.18 g/mol [1] | 169.18 g/mol [2] | 169.18 g/mol [3] | 107.11 g/mol |
| Melting Point | Not available | Not available | 151-153 °C[4] | Not available |
| ¹H NMR (ppm) | Predicted complex multiplet for benzonitrile protons (δ 7.5-8.0); distinct signals for imidazole protons (δ 7.2-8.2) | Predicted complex multiplet for benzonitrile protons; distinct signals for imidazole protons | Benzonitrile protons: δ 7.81 (d, J=8.39 Hz, 2H), δ 7.54 (d, J=8.39 Hz, 2H); Imidazole protons appear in the aromatic region | Acetonitrile proton: singlet (δ ~3.8–4.2); Imidazole protons: resonate between δ 7.0–8.5 |
| ¹³C NMR (ppm) | Predicted signals for benzonitrile and imidazole carbons. Nitrile carbon expected around 115-120 ppm. | Predicted signals for benzonitrile and imidazole carbons. | Not available | Nitrile carbon: ~115–120 ppm |
| IR (cm⁻¹) | Predicted sharp C≡N stretch around 2220-2240 cm⁻¹ | Predicted sharp C≡N stretch around 2220-2240 cm⁻¹ | Predicted sharp C≡N stretch around 2220-2240 cm⁻¹ | Sharp C≡N stretch at ~2214–2250 cm⁻¹ |
| Mass Spec (m/z) | Expected [M+H]⁺ at 170.07 | Expected [M+H]⁺ at 170.07 | Molecular ion peak at m/z = 169[4] | Molecular ion peak ([M+H]⁺) at m/z 108.06 |
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound was not found in the searched literature, a plausible synthetic route can be adapted from established methods for the synthesis of N-arylimidazoles, such as the Ullmann condensation or nucleophilic aromatic substitution.
Proposed Synthesis of this compound
This proposed method is based on the copper-catalyzed N-arylation of imidazole.
Materials:
-
2-Chlorobenzonitrile
-
Imidazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction flask, add 2-chlorobenzonitrile (1 mmol), imidazole (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2 mmol).
-
Add anhydrous dimethylformamide (5 mL) to the flask.
-
Heat the reaction mixture at 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Visualizations
Synthetic Pathway for N-Arylimidazoles
The following diagram illustrates a generalized synthetic pathway for the preparation of (imidazol-1-yl)benzonitriles via a copper-catalyzed N-arylation reaction.
Caption: Copper-catalyzed synthesis of (imidazol-1-yl)benzonitriles.
Analytical Workflow for Compound Characterization
This diagram outlines the typical workflow for the analytical characterization of a synthesized organic compound like this compound.
Caption: Standard workflow for analytical characterization of organic compounds.
References
Safety Operating Guide
Proper Disposal of 2-(1H-imidazol-1-yl)benzonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-(1H-imidazol-1-yl)benzonitrile, a compound containing both imidazole and nitrile functionalities. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (nitrile), safety goggles, and a lab coat. All handling of the solid compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust particles.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which informs its hazard profile and handling procedures.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇N₃ | PubChem |
| Molecular Weight | 169.18 g/mol | [2] |
| Appearance | Solid | N/A |
| Hazards | May cause skin, eye, and respiratory irritation.[3] The toxicological properties have not been fully investigated.[1] | Fisher Scientific SDS[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]
Experimental Protocol for Waste Segregation and Collection:
-
Identify the Waste Stream: All solid waste contaminated with this compound, including surplus compound, contaminated spatulas, weighing paper, and PPE, should be designated as "solid organic chemical waste."
-
Select an Appropriate Waste Container: Use a clearly labeled, leak-proof container designated for solid hazardous waste. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.
-
Label the Waste Container: The label must clearly state "Hazardous Waste" and identify the contents, including "this compound." It is also good practice to list any other chemicals present in the waste container.
-
Waste Accumulation:
-
Place all solid materials contaminated with the compound directly into the designated waste container.
-
For grossly contaminated items, such as a significant spill cleanup, double-bag the materials in clear plastic bags before placing them in the hazardous waste container.[4]
-
Keep the waste container closed at all times, except when adding waste.
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste container.[5] Disposal should be conducted at an approved waste disposal plant.[1][3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Decontamination of Empty Containers
Empty containers that previously held this compound must be properly decontaminated before being disposed of as regular trash or recycled. Triple rinse the container with a suitable solvent (e.g., acetone or ethanol), and collect the rinsate as hazardous liquid waste. Once decontaminated, deface or remove the original label before disposal.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) for the most current and detailed information.
References
Personal protective equipment for handling 2-(1H-imidazol-1-yl)benzonitrile
This guide provides critical safety protocols and logistical information for the handling and disposal of 2-(1H-imidazol-1-yl)benzonitrile. The procedures outlined are essential for ensuring the safety of laboratory personnel and minimizing environmental risk.
Hazard Identification and Personal Protective Equipment (PPE)
While the toxicological properties of this specific compound have not been fully investigated, it must be handled with care.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1] Appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended Equipment | Justification & Citation |
| Eye and Face | Chemical safety goggles or a full-face shield. | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations to protect against splashes.[1] |
| Hand Protection | Chemical-resistant, impervious gloves. | Gloves must be worn to prevent skin contact.[1][2] Always inspect gloves before use and use proper removal technique.[2] Consult the manufacturer's specific guidance for glove material (e.g., nitrile, neoprene) and breakthrough time. |
| Skin and Body | Laboratory coat, protective clothing. | Protective clothing is required to prevent contact with skin.[1][3] |
| Respiratory | Use only in a chemical fume hood. | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded, if irritation is experienced, or when working outside a fume hood.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for safely managing this compound in a laboratory setting.
Preparation:
-
Designated Area: All handling should occur within a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]
-
Safety Equipment Check: Verify that safety showers and eyewash stations are unobstructed and readily accessible before beginning work.[1]
-
PPE Inspection: Carefully inspect all PPE for signs of damage or degradation before use.
-
Waste Containers: Prepare clearly labeled, closed containers for hazardous waste disposal.[1]
Handling and Use:
-
Don PPE: Wear all required PPE as specified in Table 1 before handling the chemical.
-
Avoid Contamination: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1] Avoid the formation of dust.[1]
-
Prevent Ingestion/Inhalation: Do not eat, drink, or smoke in the handling area.[1] Avoid breathing in dust or vapors.[1]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place when not in use.[1][3] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Emergency and Disposal Plans
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Get medical attention if symptoms occur.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[1]
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing full PPE, sweep or shovel the spilled solid material into a suitable, closed container for disposal.[1]
-
Avoid generating dust during cleanup.[1]
-
Wash the spill area thoroughly.
Disposal Plan: All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated solids (e.g., gloves, wipes, absorbent material) and solutions in designated, sealed, and clearly labeled hazardous waste containers.[1]
-
Disposal: Dispose of the hazardous waste through an approved and licensed waste disposal plant.[1][3] Do not empty into drains.[1] Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
